molecular formula C6H3N3O2 B6339781 2-Cyanopyrimidine-4-carboxylic acid CAS No. 1211528-16-3

2-Cyanopyrimidine-4-carboxylic acid

Cat. No.: B6339781
CAS No.: 1211528-16-3
M. Wt: 149.11 g/mol
InChI Key: XCNQHJNLADFGKB-UHFFFAOYSA-N
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Description

2-Cyanopyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H3N3O2 and its molecular weight is 149.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Cyanopyrimidine-4-carboxylic acid is 149.022526347 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Cyanopyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanopyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyanopyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2/c7-3-5-8-2-1-4(9-5)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNQHJNLADFGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Solubility Profile of 2-Cyanopyrimidine-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a molecule's developability, impacting everything from formulation strategies to bioavailability. This guide provides an in-depth technical exploration of the solubility profile of 2-cyanopyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a comprehensive framework for understanding and experimentally determining the solubility of this molecule. This document is structured to guide researchers through the theoretical underpinnings of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols.

Theoretical Solubility Profile of 2-Cyanopyrimidine-4-carboxylic Acid

A molecule's solubility is dictated by its intermolecular interactions with a given solvent. The principle of "like dissolves like" serves as a fundamental guidepost, suggesting that polar compounds will dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2] The structure of 2-cyanopyrimidine-4-carboxylic acid, with its pyrimidine ring, cyano group, and carboxylic acid moiety, presents a fascinating case study in solubility.

Molecular Structure and Physicochemical Properties:

  • Polarity: The presence of nitrogen atoms in the pyrimidine ring, the electron-withdrawing cyano group, and the highly polar carboxylic acid group all contribute to the overall high polarity of the molecule.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The nitrogen atoms of the pyrimidine ring and the cyano group can act as hydrogen bond acceptors. This extensive hydrogen bonding capability is a key factor influencing its solubility.

  • pKa: The carboxylic acid group is acidic, with an estimated pKa in the range of 3-4. This means that in basic solutions, it will deprotonate to form a highly polar carboxylate anion, significantly increasing its aqueous solubility.

Predicted Solubility in Organic Solvents:

Based on these properties, we can predict the solubility of 2-cyanopyrimidine-4-carboxylic acid in a range of common organic solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ability of these solvents to engage in hydrogen bonding with the carboxylic acid and pyrimidine nitrogens will facilitate dissolution.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents have high dielectric constants and can act as hydrogen bond acceptors, effectively solvating the polar functional groups of the molecule.
Intermediate Polarity Acetone, Ethyl AcetateModerateThese solvents have some polar character and can interact with the polar groups, but their inability to act as strong hydrogen bond donors may limit solubility compared to protic solvents.
Non-Polar Hexane, TolueneLowThe significant mismatch in polarity between the highly polar solute and non-polar solvent will result in weak intermolecular interactions and therefore poor solubility.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The following section outlines a robust, step-by-step protocol for determining the solubility of 2-cyanopyrimidine-4-carboxylic acid.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[3] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-cyanopyrimidine-4-carboxylic acid into a series of glass vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator at a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for accurately quantifying the concentration of a compound in solution.

HPLC Method Development:

A reverse-phase HPLC method is generally suitable for a polar compound like 2-cyanopyrimidine-4-carboxylic acid.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Calibration: Prepare a series of standard solutions of known concentrations of 2-cyanopyrimidine-4-carboxylic acid. Generate a calibration curve by plotting the peak area against the concentration.

Analysis and Calculation:

  • Inject the diluted sample onto the HPLC system.

  • Determine the peak area corresponding to 2-cyanopyrimidine-4-carboxylic acid.

  • Use the calibration curve to determine the concentration of the compound in the diluted sample.

  • Calculate the original solubility in the solvent, taking into account the dilution factor.

Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) x Dilution Factor

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table of Experimentally Determined Solubilities:

SolventPolarity IndexSolubility at 25 °C (mg/mL)
Methanol5.1[Experimental Value]
Ethanol4.3[Experimental Value]
Acetone5.1[Experimental Value]
Acetonitrile5.8[Experimental Value]
Ethyl Acetate4.4[Experimental Value]
Dichloromethane3.1[Experimental Value]
Toluene2.4[Experimental Value]
Hexane0.1[Experimental Value]

Note: Polarity index values are representative and can vary slightly depending on the scale used.[4][5]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and experimental aspects of determining the solubility profile of 2-cyanopyrimidine-4-carboxylic acid. By understanding the interplay of its molecular structure with various organic solvents and by employing robust experimental techniques, researchers can generate the critical data needed to advance their drug development programs.

Further studies could investigate the effect of temperature on solubility to determine the thermodynamics of dissolution. Additionally, exploring the solubility in various pH-buffered aqueous solutions would provide valuable insights into its behavior in biological systems.

References

  • PubChem. (n.d.). 4-Cyanopyridine-2-carboxylic acid. National Center for Biotechnology Information.
  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1093.
  • PubChem. (n.d.). Methyl 2-cyanopyridine-4-carboxylate. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN103145625A - Method for preparing 2-cyanopyrimidine.
  • ChemicalBook. (2026, February 2). 2-Cyanopyrimidine.
  • ResearchGate. (2025, October 16). Synthesis of 2-Cyanopyrimidines.
  • University of California, Davis. (2023, August 31). Solubility of Organic Compounds. Chem LibreTexts.
  • Google Patents. (n.d.). CN115215805B - Preparation process of 2-cyano pyrimidine.
  • World Scientific News. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • O'Hagan, S., & Swainston, N. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Ma, L. (2022, October 13). Comparison of the polarity of organic solvents. Cromedia.
  • Chem-Impex. (n.d.). 2-Cyanopyrimidine.
  • MilliporeSigma. (n.d.). 4-Cyanopyridine-2-carboxylic acid.
  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • Cayman Chemical. (n.d.). 2-cyano-Pyrimidine (CAS Number: 14080-23-0).
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Shodex. (n.d.). Polarities of Solvents.
  • Scribd. (n.d.). Solvent Polarity Table.
  • Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents.

Sources

An In-depth Technical Guide to the Electronic Properties of the Pyrimidine Ring in 2-Cyanopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The introduction of substituents dramatically modulates the electronic landscape of this heterocycle, thereby influencing its reactivity, binding affinity, and overall pharmacological profile. This guide provides a detailed examination of the electronic properties of the pyrimidine ring in the context of 2-cyanopyrimidine-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from foundational principles of heterocyclic chemistry, data from analogous structures, and established experimental and computational methodologies. We will explore the synergistic electron-withdrawing effects of the 2-cyano and 4-carboxylic acid groups, predict the resulting changes in electron density and reactivity, and provide standardized protocols for the empirical and theoretical investigation of these properties.

The Intrinsic Electronic Nature of the Pyrimidine Ring

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement renders the ring electron-deficient, a property that governs much of its chemical behavior. The electronegative nitrogen atoms exert a strong inductive effect, withdrawing electron density from the carbon atoms of the ring. This effect is most pronounced at the positions ortho and para to the nitrogen atoms (positions 2, 4, and 6), making them susceptible to nucleophilic attack. The position at C5 is comparatively less electron-deficient.

The Perturbing Influence of Electron-Withdrawing Substituents

The electronic character of the pyrimidine ring in 2-cyanopyrimidine-4-carboxylic acid is further and significantly modulated by the presence of two potent electron-withdrawing groups (EWGs): a cyano group (-CN) at the C2 position and a carboxylic acid group (-COOH) at the C4 position.

Individual and Synergistic Effects
  • The 2-Cyano Group: The cyano group is a strong EWG, operating through both a powerful inductive effect (-I) and a resonance effect (-M). Its presence at the C2 position, which is already electron-poor due to the adjacent nitrogen atoms, profoundly enhances the electrophilicity of this position. This makes the 2-cyanopyrimidine scaffold highly susceptible to nucleophilic substitution, often proceeding via a decyanative cross-coupling mechanism where the cyano group can act as a leaving group.[1]

  • The 4-Carboxylic Acid Group: The carboxylic acid group is also a strong EWG, primarily through its inductive effect. When positioned at C4, it further depletes the electron density of the pyrimidine ring.

  • Synergistic Effect: The combined presence of these two EWGs at the 2 and 4 positions creates a highly electron-deficient pyrimidine system. This synergistic withdrawal of electron density is expected to significantly impact the ring's reactivity, acidity, and spectroscopic signatures.

Quantifying Substituent Effects: Hammett Constants

The Hammett equation provides a quantitative measure of the electron-donating or -withdrawing properties of substituents on an aromatic ring.[2] The Hammett substituent constants (σ) for the cyano and carboxylic acid groups in the para position (analogous to the 4-position in pyrimidine relative to a reacting center) are both positive and significant, indicating their strong electron-withdrawing nature.

SubstituentHammett Constant (σp)
-CN+0.66[3][4]
-COOH+0.45[4]

These values underscore the substantial electronic perturbation these groups impart on the aromatic system.

Predicted Electronic Properties and Reactivity

Based on the foundational principles and data from analogous structures, we can predict the key electronic characteristics of 2-cyanopyrimidine-4-carboxylic acid.

Electron Density Distribution

The electron density is expected to be significantly polarized, with the nitrogen atoms and the oxygen atoms of the carboxylic acid group being regions of high electron density, while the carbon atoms of the pyrimidine ring, particularly C2, C4, and C6, will be highly electron-deficient. The C5 position will remain the most electron-rich carbon on the ring.

Chemical Reactivity
  • Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring in this molecule is highly activated towards SNAr. The C2 and C4 positions are the most likely sites for nucleophilic attack. Given that the carboxylic acid group is generally a poor leaving group in SNAr reactions, the C2 position, bearing the cyano group, is the most probable site for substitution.[1][5]

  • Acidity: The presence of two strong EWGs on the pyrimidine ring is expected to increase the acidity of the carboxylic acid proton compared to benzoic acid. The electron withdrawal stabilizes the resulting carboxylate anion.

Experimental and Computational Characterization: Methodologies

To empirically and theoretically validate the predicted electronic properties, a combination of spectroscopic and computational techniques would be employed.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for probing the electronic environment of individual atoms in a molecule.

  • ¹H NMR: The protons on the pyrimidine ring are expected to be significantly deshielded due to the electron-withdrawing nature of the ring and the substituents. Their chemical shifts would likely appear at a lower field compared to unsubstituted pyrimidine. For comparison, the protons of 2-cyanopyridine appear between δ 7.5 and 8.8 ppm.[6] The carboxylic acid proton is expected to appear as a broad singlet at a very low field (typically δ 10-13 ppm).[7]

  • ¹³C NMR: The carbon atoms of the pyrimidine ring will also be deshielded. The C2 and C4 carbons, directly attached to the EWGs, are expected to have the largest downfield shifts. The cyano carbon typically appears in the range of 110-120 ppm, and the carboxylic acid carbonyl carbon appears around 160-180 ppm.[7][8]

Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-cyanopyrimidine-4-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected chemical shift ranges: pyrimidine protons (δ 8.0-9.5 ppm), carboxylic acid proton (δ 10-13 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected chemical shift ranges: pyrimidine carbons (δ 120-170 ppm), cyano carbon (δ 110-120 ppm), carboxylic acid carbon (δ 160-180 ppm).

  • Data Analysis: Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Compare the observed shifts to those of related structures to infer electronic effects.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

  • Expected Absorptions: Carboxylic acids typically exhibit a weak n→π* transition in the 200–215 nm range.[7][9] The presence of the aromatic pyrimidine ring and the cyano group, which extends the conjugated system, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).

Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare a dilute solution of 2-cyanopyrimidine-4-carboxylic acid in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Spectrum Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε). These values provide insight into the electronic transitions of the conjugated system.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule. For a highly electron-deficient molecule like 2-cyanopyrimidine-4-carboxylic acid, it would be expected to undergo reduction at relatively mild potentials.

Protocol: Cyclic Voltammetry

  • Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile, DMF).

  • Analyte Addition: Add a known concentration of 2-cyanopyrimidine-4-carboxylic acid to the electrolyte solution.

  • Cell Setup: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Scan the potential to negative values to observe reduction peaks and then reverse the scan to observe any corresponding oxidation peaks.

  • Data Analysis: The reduction potential(s) will provide a quantitative measure of the ease of electron acceptance by the molecule, reflecting its electron-deficient character.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are a powerful tool for modeling the electronic structure of molecules.[10][11]

  • Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution would reveal the electron-donating and -accepting capabilities of the molecule. The LUMO is expected to be of low energy and localized primarily on the pyrimidine ring, indicating its susceptibility to nucleophilic attack.

  • Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. It is predicted to show negative potential (red/yellow) around the nitrogen atoms and the carbonyl oxygen, and positive potential (blue) around the ring protons and the carboxylic acid proton.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution and donor-acceptor interactions within the molecule, quantifying the electron-withdrawing strength of the substituents.

Workflow: DFT Computational Analysis

DFT_Workflow A 1. Geometry Optimization (e.g., B3LYP/6-31G*) B 2. Frequency Calculation (Confirm minimum energy structure) A->B C 3. Single Point Energy Calculation (Higher level of theory if needed) B->C D 4. Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) C->D E 5. Electrostatic Potential (ESP) Map Generation C->E F 6. Natural Bond Orbital (NBO) Analysis (Atomic charges, orbital interactions) C->F

Caption: A typical workflow for DFT calculations.

Conclusion

The electronic properties of the pyrimidine ring in 2-cyanopyrimidine-4-carboxylic acid are dominated by the powerful and synergistic electron-withdrawing effects of the two nitrogen heteroatoms, the 2-cyano group, and the 4-carboxylic acid group. This results in a highly electron-deficient aromatic system, which is predicted to be highly susceptible to nucleophilic attack, particularly at the C2 position. The spectroscopic and electrochemical properties are also expected to reflect this pronounced electronic perturbation. While direct experimental data for this specific molecule remains to be published, the principles and methodologies outlined in this guide provide a robust framework for its investigation and for understanding its potential as a versatile building block in medicinal chemistry and materials science.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available at: [Link]

  • PubChem. (n.d.). 4-Cyanopyridine-2-carboxylic acid. Retrieved February 27, 2026, from [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Wikipedia. (2024). Hammett equation. Available at: [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved February 27, 2026, from [Link]

  • Taskin-Tok, T., & Safin, D. A. (2023). Computational studies of closely related 2-cyanopyrimidine, pyrimidine-2-carboximidamide and 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine with a potency against SARS-CoV-2. Research Square. Available at: [Link]

  • Singh, P., et al. (2013). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]

  • McDaniel, D. H., & Brown, H. C. (1958). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Journal of Organic Chemistry, 23(3), 420-427.
  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Akbas, E. (2023). DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. DergiPark. Available at: [Link]

  • El-Faham, A., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Scientific Reports, 13(1), 5897. Available at: [Link]

  • Oriental Journal of Chemistry. (2017). Density functional theory, natural bond orbital and atoms in molecule analyses on the hydrogen bonding interactions in 2-chloroaniline – Carboxylic acid complexes. Oriental Journal of Chemistry, 33(6). Available at: [Link]

Sources

Methodological & Application

Application Note: Precision Amide Coupling of 2-Cyanopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists dealing with the specific challenges of 2-Cyanopyrimidine-4-carboxylic acid .

Executive Summary & Strategic Analysis

The amide coupling of 2-Cyanopyrimidine-4-carboxylic acid presents a unique dichotomy in organic synthesis: the carboxylic acid is highly activated due to the electron-deficient heteroaromatic ring, yet the molecule is fragile.[1] The electron-withdrawing nature of the pyrimidine ring, amplified by the C2-nitrile group, creates two primary failure modes:

  • Nitrile Hydrolysis: The C2-cyano group is electronically activated, making it highly susceptible to hydrolysis (to primary amide or acid) under acidic or basic aqueous conditions, or nucleophilic attack.[1][2]

  • Nucleophilic Aromatic Substitution (

    
    ):  The C6 position is electron-deficient.[1][2][3] Highly nucleophilic amines can attack the ring directly, displacing the hydride (oxidative amination) or causing ring opening/polymerization if activation is sluggish.[1]
    

Successful coupling requires rapid activation of the carboxylate to outcompete side reactions, using mild bases to prevent nitrile degradation.[1]

Critical Reaction Parameters

Coupling Reagent Selection
ReagentSuitabilityMechanism & Rationale
HATU High Recommended for Discovery. Extremely fast activation (seconds).[1][2][3] The At-based leaving group accelerates coupling, minimizing the time the amine is exposed to the unreacted heteroaromatic ring, reducing

risk.[1]
T3P (Propylphosphonic anhydride) High Recommended for Scale-up. Low epimerization (not relevant here but indicates mildness).[1][2][3] Water-soluble byproducts allow for simple acidic/basic washes, avoiding silica gel which can sometimes degrade the nitrile.[1]
EDC / HOBt MediumSlower activation.[2][3] Risk of

side reactions with nucleophilic amines due to longer reaction times.[2][3]
Thionyl Chloride (

)
Low / Risky Generates HCl and heat.[1][2][3] High risk of nitrile hydrolysis to the primary amide (

).[1][2][3] Only use if catalytic DMF/Oxalyl Chloride is strictly controlled at low temp.[2][3]
Base & Solvent Architecture[2][3]
  • Base: DIPEA (Diisopropylethylamine) is superior to Triethylamine (TEA).[1][2][3] DIPEA is non-nucleophilic and sterically hindered, preventing it from attacking the pyrimidine ring or the activated ester.

  • Solvent: DMF or NMP are required.[2][3][4] 2-Cyanopyrimidine-4-carboxylic acid has poor solubility in DCM or THF.[1][2][3] Solubility is critical to prevent heterogeneous "hotspots" that favor side reactions.[2][3]

Detailed Experimental Protocols

Protocol A: The "Discovery Standard" (HATU)

Best for: Small scale (mg to g), diverse amine arrays, rapid turnover.[1]

Reagents:

  • 2-Cyanopyrimidine-4-carboxylic acid (1.0 equiv)[1][2][3]

  • Amine (

    
    ) (1.1 equiv)[1][2][3]
    
  • HATU (1.2 equiv)[1][3]

  • DIPEA (3.0 equiv)[1][3]

  • Anhydrous DMF (

    
     M concentration)[1][2][3]
    

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve 2-Cyanopyrimidine-4-carboxylic acid in anhydrous DMF.

  • Base Addition: Add DIPEA. The solution may darken slightly; this is normal for electron-deficient heterocycles.[1][2][3]

  • Activation: Add HATU in one portion at 0 °C (ice bath). Stir for 5–10 minutes. Crucial: Do not let the activated ester sit for hours; the active ester is reactive.[2][3]

  • Coupling: Add the Amine (dissolved in minimal DMF) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS after 30 minutes.

    • Checkpoint: Look for Product Mass (

      
      ).[1][2][3]
      
    • Warning: If

      
       (Hydrolysis) is observed, the solvent was wet or the base quality is poor.[1]
      
  • Workup: Dilute with EtOAc. Wash with saturated

    
      (mild acid) 
    
    
    
    Water
    
    
    Brine.[1][2][3] Avoid strong basic washes (
    
    
    ) which will hydrolyze the nitrile.[1][3]
  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Protocol B: The "Process Friendly" Method (T3P)

Best for: Larger scale (>10 g), simple workup, avoiding toxic uronium byproducts.[1]

Reagents:

  • 2-Cyanopyrimidine-4-carboxylic acid (1.0 equiv)[1][2][3]

  • Amine (1.1 equiv)[1][3]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1][3]

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1][3]

  • Solvent: EtOAc or 2-MeTHF (if solubility permits), otherwise DMF.[1][2][3]

Step-by-Step Procedure:

  • Slurry: Combine Acid, Amine, and Base in the solvent at 0 °C.

  • Addition: Add T3P solution dropwise over 10 minutes. Note: T3P is not an "activation first" reagent; it requires the amine present to drive the equilibrium.[1]

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Add water. Separate layers. Wash organic layer with

    
     HCl (rapid wash to remove pyridine) 
    
    
    
    Water
    
    
    Brine.[1][2][3]
    • Advantage:[2][3][5][6] T3P byproducts are water-soluble phosphates, leaving a very clean organic layer.[1][2][3]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting conditions and understanding failure modes.

ReactionLogic Start Start: 2-Cyanopyrimidine-4-COOH CheckAmine Analyze Amine Nucleophilicity Start->CheckAmine Nucleophilic Primary/Sterically Unhindered Amine CheckAmine->Nucleophilic High Reactivity Hindered Secondary/Aniline/Weak Nucleophile CheckAmine->Hindered Low Reactivity HATU Method A: HATU / DIPEA (Fast Activation) Nucleophilic->HATU Standard T3P Method B: T3P / Pyridine (Mild, Low Side Rxn) Nucleophilic->T3P Preferred (Clean) Hindered->HATU Preferred (Force Rxn) AcidCl Method C: (COCl)2 / cat. DMF (Risk of Hydrolysis) Hindered->AcidCl Last Resort Product Target Amide (Intact Nitrile) HATU->Product SideRxn2 FAILURE: SnAr at C6 (Displaced Ring) HATU->SideRxn2 If amine excess & slow activation T3P->Product SideRxn1 FAILURE: Nitrile Hydrolysis (Amide/Acid byproduct) AcidCl->SideRxn1 If wet/hot

Figure 1: Strategic decision tree for coupling reagent selection based on amine properties and risk assessment.[1][2][3]

Troubleshooting & Quality Control (Self-Validating Protocols)

To ensure "Trustworthiness" in your results, perform these checks:

The "Water Test" (LCMS Monitoring)

Before workup, take an aliquot for LCMS.[1]

  • Target Mass:

    
    
    
  • Danger Signal:

    
     Da.
    
    • Diagnosis: The nitrile (

      
      ) has hydrolyzed to the primary amide (
      
      
      
      ).[1][3]
    • Cause: Wet DMF, old DIPEA, or excessive heat.[1]

    • Fix: Use fresh anhydrous DMF; switch to T3P protocol.[2][3]

The "Regio-Check" (NMR)

In the


 NMR of the product:
  • Verify the pyrimidine ring protons.[2][3]

  • If the integration of the pyrimidine proton (usually around 9.0–9.2 ppm for C6-H) is missing or shifted upfield significantly,

    
     has occurred  (the amine attacked the ring instead of the carbonyl).[1]
    
Safety Note

2-Cyanopyrimidines can liberate cyanide ions under strong metabolic or oxidative conditions, though they are generally stable synthetic intermediates.[1][2][3] Handle all waste streams as potentially cyanide-contaminated (basic bleach quench recommended for aqueous waste).[1][2][3]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][7] Organic Process Research & Development, 20(2), 140–177.[1]

    • Source:[1][3]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

    • Source:[1][3]

  • Piotrowski, D. W. (2016).[1][2][3] Application of Propylphosphonic Anhydride (T3P) in Organic Synthesis.[1][2][3] Journal of Organic Chemistry. (General reference for T3P utility in sensitive nitriles).

    • Source:[1][2][3]

Sources

Application Notes and Protocols for the Conversion of 2-Cyano Groups to Tetrazoles on Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Tetrazolyl-Pyrimidines in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its ability to engage in hydrogen bonding and other non-covalent interactions has made it a privileged scaffold in drug design. The strategic derivatization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. One of the most significant and widely employed transformations in this context is the conversion of a cyano group at the 2-position of the pyrimidine ring into a 5-substituted-1H-tetrazole.

The tetrazole ring serves as a non-classical bioisostere of a carboxylic acid.[3][4] This means that at physiological pH, the acidic proton of the tetrazole N-H has a pKa value similar to that of a carboxylic acid, allowing it to exist as an anion and engage in similar ionic interactions with biological targets. However, the tetrazole group offers several advantages over a carboxylic acid, including increased metabolic stability, improved oral bioavailability, and a more favorable lipophilicity profile. These characteristics have led to the incorporation of the tetrazolyl-pyrimidine motif in a variety of clinically important drugs, including those with antibacterial, anti-inflammatory, and anticancer properties.[3][5]

This comprehensive guide provides an in-depth exploration of the synthetic procedures for converting 2-cyanopyrimidines to their corresponding tetrazole derivatives. We will delve into the mechanistic underpinnings of this transformation, present detailed experimental protocols for the most common and reliable methods, and discuss the critical parameters that influence the success of the reaction.

Mechanistic Overview: The [3+2] Cycloaddition Pathway

The formation of a tetrazole ring from a nitrile and an azide source is a classic example of a [3+2] cycloaddition reaction.[4] In this transformation, the three nitrogen atoms of the azide species react with the two atoms of the carbon-nitrogen triple bond of the nitrile to form the five-membered tetrazole ring.

The reaction is typically facilitated by the use of a catalyst, which can be either a Brønsted or a Lewis acid. The role of the catalyst is to activate the nitrile group, making it more electrophilic and thus more susceptible to nucleophilic attack by the azide.

Figure 1: Generalized mechanism for the catalyzed [3+2] cycloaddition of an azide to a nitrile.

Common Methodologies for the Synthesis of 2-(1H-Tetrazol-5-yl)pyrimidines

Several methods have been developed for the conversion of nitriles to tetrazoles, each with its own set of advantages and disadvantages. For the synthesis of 2-(1H-tetrazol-5-yl)pyrimidines, the most commonly employed methods utilize sodium azide in the presence of a catalyst.

Method 1: Zinc(II) Catalyzed Reaction in Aqueous Media

The use of zinc salts, particularly zinc bromide (ZnBr₂), as a catalyst for the synthesis of tetrazoles in water is a highly attractive method due to its "green" credentials and enhanced safety profile.[6] The reaction proceeds readily in water, which mitigates the explosion hazard associated with the accumulation of hydrazoic acid (HN₃).[6]

Causality Behind Experimental Choices:

  • Zinc Bromide (ZnBr₂): Zinc(II) acts as a Lewis acid, coordinating to the nitrogen atom of the nitrile. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by the azide anion.

  • Sodium Azide (NaN₃): This is the most common and cost-effective source of the azide anion.

  • Water as Solvent: Water is a non-toxic, non-flammable, and inexpensive solvent. Furthermore, in the presence of zinc salts, the aqueous solution of sodium azide is slightly alkaline, which minimizes the formation of volatile and highly toxic hydrazoic acid.[6]

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Method 2: Ammonium Chloride Mediated Synthesis in DMF

A widely used and versatile method for the synthesis of 5-substituted-1H-tetrazoles involves the reaction of a nitrile with sodium azide and ammonium chloride (NH₄Cl) in an aprotic polar solvent such as N,N-dimethylformamide (DMF).

Causality Behind Experimental Choices:

  • Ammonium Chloride (NH₄Cl): In this system, ammonium chloride serves as a proton source, facilitating the in situ formation of hydrazoic acid, which is the active azide species in this case. The ammonium ion also acts as a mild Lewis acid to activate the nitrile.

  • Sodium Azide (NaN₃): As in the previous method, this is the azide source.

  • DMF as Solvent: DMF is a high-boiling polar aprotic solvent that is effective at dissolving the reactants and facilitating the reaction at elevated temperatures.

  • Elevated Temperature: High temperatures are typically required to drive the reaction to completion.

Method 3: Triethylammonium Chloride in Aromatic Solvents

This method employs an amine salt, such as triethylammonium chloride (Et₃N·HCl), as a catalyst in an aromatic solvent like toluene or xylene. This approach can be advantageous for substrates that may be sensitive to the conditions of the other methods.

Causality Behind Experimental Choices:

  • Triethylammonium Chloride (Et₃N·HCl): Similar to ammonium chloride, this salt acts as a proton source to generate hydrazoic acid in situ. The organic cation can also improve the solubility of the reactants in the aromatic solvent.

  • Sodium Azide (NaN₃): The azide source.

  • Aromatic Solvent: Toluene or xylene are high-boiling, non-polar solvents that are suitable for reactions requiring elevated temperatures.

Comparative Overview of Synthetic Methods

MethodCatalyst/ReagentSolventTemperatureAdvantagesDisadvantages
Method 1 ZnBr₂ / NaN₃WaterReflux"Green" solvent, enhanced safety, broad substrate scope.[6]May require longer reaction times for less reactive nitriles.
Method 2 NH₄Cl / NaN₃DMF100-130 °CWidely applicable, good yields for many substrates.Use of a high-boiling aprotic solvent, potential for sublimation of explosive ammonium azide.
Method 3 Et₃N·HCl / NaN₃Toluene/XyleneRefluxGood for substrates with specific solubility requirements.Requires higher temperatures, aromatic solvents are less environmentally friendly.

Experimental Protocols

Experimental_Workflow Start Start: 2-Cyanopyrimidine Reaction_Setup Reaction Setup: - Add 2-cyanopyrimidine, NaN₃, and catalyst to solvent. Start->Reaction_Setup Reaction Reaction: - Heat under reflux with stirring. - Monitor by TLC. Reaction_Setup->Reaction Workup Work-up: - Cool to room temperature. - Acidify with HCl (in fume hood). Reaction->Workup Reaction Complete Extraction Extraction: - Extract with an organic solvent (e.g., ethyl acetate). Workup->Extraction Purification Purification: - Dry organic layer. - Concentrate under reduced pressure. - Recrystallize or perform column chromatography. Extraction->Purification Characterization Characterization: - NMR, IR, Mass Spectrometry. Purification->Characterization End End: 2-(1H-Tetrazol-5-yl)pyrimidine Characterization->End

Figure 2: General experimental workflow for the synthesis of 2-(1H-tetrazol-5-yl)pyrimidine.

Protocol 1: Zinc-Catalyzed Synthesis of 2-(1H-Tetrazol-5-yl)pyrimidine in Water

This protocol is adapted from the work of Demko and Sharpless and offers a safer and more environmentally friendly approach.[6]

Materials:

  • 2-Cyanopyrimidine (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 eq)

  • Zinc Bromide (ZnBr₂) (1.2 eq)

  • Deionized Water

  • 3 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanopyrimidine (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.2 eq).

  • Add deionized water to the flask to achieve a concentration of approximately 1 M with respect to the 2-cyanopyrimidine.

  • Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 12 to 48 hours depending on the specific pyrimidine substrate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • CAUTION: Perform the following step in a well-ventilated fume hood. Slowly acidify the reaction mixture to a pH of approximately 1-2 by adding 3 M HCl while stirring in an ice bath. This step protonates the tetrazole product and may generate toxic hydrazoic acid.

  • Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-(1H-tetrazol-5-yl)pyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Ammonium Chloride-Mediated Synthesis of 2-(1H-Tetrazol-5-yl)pyrimidine in DMF

This protocol is a widely used and effective method for the synthesis of tetrazoles.

Materials:

  • 2-Cyanopyrimidine (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Ammonium Chloride (NH₄Cl) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • 3 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanopyrimidine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 120-130 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice water and stir.

  • CAUTION: Perform the following step in a well-ventilated fume hood. Acidify the mixture to pH 1-2 with 3 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Important Considerations and Potential Challenges

  • Azide-Tetrazole Tautomerism: It is important to recognize that 2-azidopyrimidines can exist in equilibrium with their fused tetrazolo[1,5-a]pyrimidine tautomer.[5][7] The position of this equilibrium can be influenced by the solvent, temperature, and the electronic nature of the substituents on the pyrimidine ring. In many cases, the tetrazole form is thermodynamically more stable.

  • Substituent Effects: The electronic nature of the substituents on the pyrimidine ring can influence the reactivity of the 2-cyano group. Electron-withdrawing groups can activate the nitrile towards nucleophilic attack, potentially leading to faster reaction times. Conversely, electron-donating groups may decrease the reactivity.

  • Side Reactions: In some cases, side reactions can occur. For instance, under certain catalytic conditions with Mn(II) or Co(II) in methanol, the transformation of 2-cyanopyrimidine can lead to the formation of a methylimidate instead of the expected tetrazole.[8] It is crucial to select the appropriate catalyst and solvent system to favor the desired tetrazole formation.

Safety Precautions

  • Sodium Azide: Sodium azide is a highly toxic and potentially explosive substance. It should be handled with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this generates highly toxic and explosive hydrazoic acid gas. Do not dispose of azide-containing waste down the drain, as it can react with lead or copper in the plumbing to form explosive heavy metal azides.

  • Hydrazoic Acid: As mentioned, hydrazoic acid is a highly toxic and explosive gas that can be formed when azides are treated with acid. The acidification step of the work-up must always be performed in a fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these reactions.

Conclusion

The conversion of a 2-cyano group to a tetrazole on a pyrimidine scaffold is a powerful and widely utilized transformation in medicinal chemistry. The methods described in this guide, particularly the zinc-catalyzed reaction in water and the ammonium chloride-mediated synthesis in DMF, provide reliable and versatile routes to these valuable compounds. By understanding the underlying mechanistic principles and adhering to the detailed protocols and safety precautions, researchers can successfully incorporate the tetrazole moiety into their pyrimidine-based drug discovery programs, thereby accessing novel chemical space with enhanced therapeutic potential.

References

  • Aggarwal, S., & Kumar, R. (2021). Pyrimidine and its derivatives: a review on recent advancement in their synthesis and biological evaluation. Journal of the Indian Chemical Society, 98(11), 100184.
  • Pop, I. M., & Păunescu, V. (2021). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 26(11), 3293. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

  • Dolai, M., Biswas, S., Escuer, A., & Ali, M. (2015). Mn(II)- and Co(II)-Catalyzed Transformation of 2-Cyanopyrimidine to Methylimidate by Sodium Azide: Isolation, Structural Characterization, and Magnetic Studies on 2D Mn(II)- and Cu(II)-Complexes. Inorganic Chemistry, 54(14), 7030–7037. [Link]

  • Dolai, M., Biswas, S., Escuer, A., & Ali, M. (2015). Mn(II)- and Co(II)-Catalyzed Transformation of 2-Cyanopyrimidine to Methylimidate by Sodium Azide: Isolation, Structural Characterization, and Magnetic Studies on 2D Mn(II)- and Cu(II)-Complexes. PubMed. [Link]

  • Du, Z., Si, C., Li, Y., Wang, Y., & Lu, J. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(4), 4696–4703. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Guedes, G. P., de Andrade, J. C., & de Oliveira, R. B. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2405–2414. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1284827. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Guedes, G. P., de Andrade, J. C., & de Oliveira, R. B. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines. PubMed. [Link]

  • Dolai, M., Biswas, S., Escuer, A., & Ali, M. (2015). Mn(II)- and Co(II)-Catalyzed Transformation of 2-Cyanopyrimidine to Methylimidate by Sodium Azide: Isolation, Structural Characterization, and Magnetic Studies on 2D Mn(II)- and Cu(II)-Complexes. PubMed. [Link]

  • Du, Z., Si, C., Li, Y., Wang, Y., & Lu, J. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed. [Link]

  • Kurasov, D. O., Lesovoy, D. E., Koldobskii, G. I., & Kiselev, V. G. (2021). Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. Chemistry of Heterocyclic Compounds, 57(7), 717–725. [Link]

  • Kumar, A., & El-Sayed, N. N. E. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry, 3(2), 129–137. [Link]

  • Request PDF. (n.d.). Synthesis and Antimicrobial Activity of New Pyrimidine Derivatives Incorporating 1H-Tetrazol-5-ylthio Moiety. ResearchGate. [Link]

  • Ibrahim, M. A. A. (2010). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 15(12), 9067–9077. [Link]

  • Guedes, G. P., de Andrade, J. C., & de Oliveira, R. B. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. ResearchGate. [Link]

  • El-Fattah, M. F. A., & El-Reedy, A. M. (2000). Novel synthesis and antimicrobial investigation of pyrazolo[l, 5-a] pyrimidine and pyrazolotriazine containing piperidinyl sulfone moiety. Journal of the Chinese Chemical Society, 47(4B), 991–998.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Patel, P., & Sureja, D. (2013). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. RSIS International, 2(1), 1-5. [Link]

  • Google Patents. (n.d.). Process for preparation of tetrazoles from aromatic cyano derivatives.
  • Google Patents. (n.d.). 7-amino-tetrazole[1,5-a] pyrimidine-5-alcohol(compound II) and its synthetic route.
  • de Oliveira, R. B., & da Silva, J. A. L. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. [Link]

  • J. Pharm. Biol. Sci. (2022). Synthesis, characterization and antimicrobial activity of novel tetrazoles clubbed with pyrimidine. J Pharm Biol Sci. [Link]

  • YouTube. (2022, October 4). Ring-chain tautomerism. YouTube. [Link]

  • Pathak, V., & Singh, S. (2023). Recent medicinal approaches of novel pyrimidine analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 43. [Link]

  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). [Link].

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 804–815. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2020). Microwave-assisted efficient one-pot synthesis of N 2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines. Beilstein Journal of Organic Chemistry, 16, 1706–1712. [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. Universidade do Minho. [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. Molecules, 8(12), 945–952. [Link]

  • Arkivoc. (n.d.). Recyclization of pyrimidine-2(1H)-one into 5-ureido-1,2-azolines. Arkivoc. [Link]

  • Rasayan Journal of Chemistry. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF TETRAZOLE BASED BIPHENYLS DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY. Rasayan Journal of Chemistry. [Link]

  • Georgia Tech. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Tech. [Link]

  • Folia Medica. (n.d.). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. [Link]

  • RSC Publishing. (n.d.). The preparation of[3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of[3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][3]triazine and Imidazo[2,1-c][3]triazine. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.

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Application Note: Nucleophilic Substitution Reactions Involving 2-Cyanopyrimidine-4-carboxylic acid

[1]

Executive Summary

2-Cyanopyrimidine-4-carboxylic acid (CAS: Specific CAS dependent on salt form, generic scaffold ref) represents a high-value "bifunctional electrophile" in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two functional handles:

  • The C2-Cyano Group: A pseudo-halogen capable of acting as a leaving group in decyanative nucleophilic aromatic substitution (

    
    )  or as an electrophile for Pinner synthesis (amidine formation).[1]
    
  • The C4-Carboxylic Acid: A standard handle for amide coupling or esterification, allowing attachment to solubilizing tails or target-binding motifs.[1]

This guide provides validated protocols for exploiting these handles, with a specific focus on the decyanative substitution —a powerful but underutilized transformation that allows the late-stage introduction of diversity at the C2 position.

Chemical Biology & Mechanistic Grounding[1]

The "Activated" Pyrimidine Core

The pyrimidine ring is inherently electron-deficient (

1
  • C2 Position: The most electrophilic site due to the combined electron-withdrawing effects of the ring nitrogens (

    
    ) and the nitrile group.
    
  • Decyanative Mechanism: Unlike standard

    
     where a halide is displaced, the displacement of a cyano group (CN) is thermodynamically challenging due to the strength of the C-C bond. However, in 2-cyanopyrimidines, the reaction proceeds via a sequential nucleophilic addition-elimination  pathway, often transition-metal-free.[1]
    
Reaction Landscape

The following diagram illustrates the primary divergent pathways available for this scaffold.

ReactionLandscapecluster_0Core Reactivity ProfileStart2-Cyanopyrimidine-4-carboxylic acidProd12-Aminopyrimidine-4-carboxylic acidStart->Prod1DecyanativeSnAr (Amines)Prod2Pyrimidine-2-carboxamidine(Amidine Scaffold)Start->Prod2Pinner Reaction(Addition)Prod32-Cyanopyrimidine-4-carboxamideStart->Prod3Amide Coupling(COOH selective)

Caption: Divergent synthetic pathways. Red arrows indicate reactions at the C2-cyano group; Black arrow indicates C4-carboxyl functionalization.[1]

Experimental Protocols

Protocol A: Decyanative Nucleophilic Substitution (C2-Amination)

Objective: Displacement of the C2-cyano group with a primary or secondary amine to generate 2-aminopyrimidines.[1] This is a "masking" strategy where the CN group activates the ring for synthesis and is then removed/replaced.

Mechanism: The amine attacks C2, forming a Meisenheimer-like complex.[1] Re-aromatization expels the cyanide anion (

1

Materials:

  • Substrate: 2-Cyanopyrimidine-4-carboxylic acid (1.0 equiv)[1]

  • Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv)[1]

  • Base:

    
     or 
    
    
    (2.0 equiv)[1]
  • Solvent: DMSO or DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-cyanopyrimidine-4-carboxylic acid (1.0 mmol) in DMSO (5 mL).

  • Addition: Add

    
     (2.0 mmol) followed by the amine (1.2 mmol).
    
    • Note: If using the carboxylic acid form, 1 extra equivalent of base is needed to neutralize the COOH.

  • Reaction: Heat the mixture to 100–120 °C for 12–16 hours.

    • Monitoring: Monitor by LC-MS.[1] The nitrile peak (approx. 2240

      
       in IR) will disappear.[1]
      
  • Work-up (Critical for Cyanide Safety):

    • Cool to room temperature.[2]

    • Quench: Pour into ice water containing dilute acetic acid (to pH 5-6).

    • Safety: The aqueous waste contains cyanide. Treat with bleach (NaOCl) at pH > 10 to oxidize cyanide to cyanate before disposal.[1]

  • Purification: The product often precipitates. Filter and wash with water. If soluble, extract with EtOAc/MeOH (9:1).[1]

Yield Expectations:

Nucleophile Product Type Typical Yield Notes
Benzylamine 2-Benzylaminopyrimidine 85-95% Excellent conversion
Morpholine 2-Morpholinopyrimidine 80-90% Good solubility

| Aniline | 2-Anilinopyrimidine | 60-75% | Requires higher temp (130°C) |[1]

Protocol B: Chemoselective Amide Coupling (C4-Derivatization)

Objective: Functionalize the carboxylic acid without disturbing the reactive nitrile.

Challenge: Standard coupling reagents (HATU/EDC) are generally safe, but strong nucleophilic amines used in coupling could potentially attack the nitrile (Protocol A side reaction) if temperature is uncontrolled.[1]

Recommended Reagents:

  • Coupling Agent: T3P (Propylphosphonic anhydride) or HATU.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF or EtOAc.

Step-by-Step Workflow:

  • Dissolve 2-cyanopyrimidine-4-carboxylic acid (1.0 equiv) in DMF.

  • Add DIPEA (3.0 equiv) and the amine (1.1 equiv).[1]

  • Cool to 0 °C .

  • Add HATU (1.1 equiv) slowly.[1]

  • Stir at 0 °C to Room Temperature for 2–4 hours.

    • Crucial: Do not heat. Heating promotes the nucleophilic attack of the amine on the nitrile (Protocol A).

  • Quench with water and extract.

Protocol C: Synthesis of the Scaffold (Preparation)

Objective: If the specific acid is not available, synthesize it from 2-chloropyrimidine-4-carboxylic acid (or ester).[1]

Reaction:

Safety Warning: This reaction generates HCN gas if acidified. Perform in a well-ventilated fume hood with HCN sensors.

  • Substrate: Methyl 2-chloropyrimidine-4-carboxylate.

  • Reagents: KCN (1.1 equiv), DABCO (0.1 equiv - catalyst).[1]

  • Solvent: DMSO/Water (9:1).[1]

  • Procedure:

    • Dissolve substrate in DMSO.[3]

    • Add DABCO (catalytic) and KCN.[1]

    • Stir at room temperature for 2–4 hours. (The 2-position is highly activated; heat is rarely needed and causes degradation).[1]

    • Pour into water.[4] The 2-cyano ester usually precipitates.

    • Hydrolysis:[1][4][5][6][7][8][9] To get the acid, hydrolyze the ester with LiOH (1.0 equiv) in THF/Water at 0°C. Do not use excess base or heat , or the nitrile will hydrolyze to the amide.

Troubleshooting & Critical Parameters

Stability of the Nitrile

The 2-cyano group is susceptible to hydrolysis.[6]

  • Acidic Hydrolysis: Converts CN

    
    
    
    
    (Amide)
    
    
    
    
    (Acid).[1] Avoid prolonged exposure to aqueous acid.
  • Basic Hydrolysis: Rapidly converts CN

    
     Carboxylate. When performing 
    
    
    (Protocol A), ensure the amine nucleophile is more nucleophilic than hydroxide (
    
    
    ).[1] Use anhydrous solvents (DMSO) to prevent hydrolysis competition.[1]
Decarboxylation Risk

Pyrimidine-4-carboxylic acids can decarboxylate under high thermal stress (

1

References

  • BenchChem Application Notes. "Nucleophilic Substitution Reactions of 2-Cyanopyrimidine." BenchChem Protocols. Accessed 2025.[3][10] Link[1]

  • Kalogirou, A. S., & Koutentis, P. A. (2019).[1][10] "Synthesis of 2-Cyanopyrimidines." Molbank, 2019(4), M1086.[1][11]

  • Zhang, S., et al. (2019).[1][12] "Decyanative Cross-Coupling of Cyanopyrimidines with Nucleophiles." European Journal of Organic Chemistry.[13] [1][13]

  • Ueda, T., et al. (1975).[1] "Synthesis and reaction of some 6-substituted pyrimidine nucleosides." Annals of the New York Academy of Sciences.

  • Master Organic Chemistry. "Nucleophilic Acyl Substitution."

Application Note: Microwave-Assisted Functionalization of 2-Cyanopyrimidine-4-carboxylic acid

[1]

Executive Summary & Chemical Context

2-Cyanopyrimidine-4-carboxylic acid (CAS: Variable/Derivative specific) is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (targeting the ATP-binding hinge region) and xanthine oxidase inhibitors .[1]

The molecule presents a unique synthetic challenge:

  • The 2-Cyano Group: Electron-withdrawing, activating the ring for nucleophilic attack but susceptible to hydrolysis (to amide/acid) or trimerization (to triazine) under prolonged thermal heating.[1]

  • The 4-Carboxylic Acid: Often requires activation for amidation.[1] The electron-deficient pyrimidine ring can make the carboxylate less nucleophilic, requiring potent coupling agents.[1]

Microwave (MW) Advantage: Conventional heating often leads to "thermal drift," causing competitive hydrolysis of the nitrile before the desired amidation or cycloaddition occurs. Microwave irradiation provides dielectric heating , allowing for rapid temperature ramps (e.g., 20°C to 120°C in <30s) and shorter hold times, kinetically favoring the desired bond formation over thermodynamic decomposition pathways.[1]

Chemical Handling & Stability Profile

  • Storage: Store at -20°C under inert atmosphere. The cyano group is moisture-sensitive over long durations.[1]

  • MW Solvent Selection:

    • Preferred: DMF, DMA, NMP (High tan

      
       for rapid heating; solubilizes the zwitterionic acid).[1]
      
    • Avoid: Water or Alcohols (unless hydrolysis is the goal). The 2-CN group is highly labile to nucleophilic attack by solvent at T > 100°C.[1]

Experimental Protocols

Protocol A: Rapid Amidation (Scaffold Decoration)

Objective: Synthesis of 2-cyanopyrimidine-4-carboxamides without hydrolyzing the nitrile. Mechanism: MW-accelerated activation of the carboxylic acid using T3P (Propylphosphonic anhydride) or HATU.

Reagents:

  • Substrate: 2-Cyanopyrimidine-4-carboxylic acid (1.0 equiv)[1]

  • Amine: R-NH₂ (1.2 equiv)

  • Coupling Agent: T3P (50% in EtOAc, 2.0 equiv) [Preferred over HATU for easier workup]

  • Base: DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate or DMF (dry)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the carboxylic acid (0.5 mmol) in 2 mL of dry DMF.

  • Activation: Add DIPEA (1.5 mmol) followed by T3P solution (1.0 mmol). Stir at RT for 1 minute.

  • Addition: Add the amine (0.6 mmol). Cap the vial with a Teflon-lined septum.[1]

  • Irradiation:

    • Mode: Dynamic (Standard)

    • Temp: 80°C

    • Hold Time: 10 minutes

    • Pressure Limit: 200 psi

    • Power: Max 150W (High absorption)

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄.[1]

    • Note: If the nitrile hydrolyzes (observed as primary amide byproduct), reduce Temp to 60°C and extend time to 20 min.[1]

Protocol B: [3+2] Cycloaddition (Tetrazole Synthesis)

Objective: Converting the 2-cyano "warhead" into a tetrazole (carboxylic acid bioisostere) for xanthine oxidase inhibition. Challenge: Conventional methods require toxic tin reagents or 24h+ reflux.[1] MW allows the use of safer Zinc catalysts.[1]

Reagents:

  • Substrate: 2-Cyanopyrimidine-4-carboxylic acid derivative (e.g., amide or ester) (1.0 equiv)[1]

  • Azide Source: Sodium Azide (NaN₃) (1.5 equiv)

  • Catalyst: Zinc Bromide (ZnBr₂) (1.0 equiv)

  • Solvent: Water/Isopropanol (1:1) or DMF[2]

Step-by-Step Workflow:

  • Loading: In a 5 mL MW vial, suspend the nitrile substrate (0.5 mmol), NaN₃ (0.75 mmol), and ZnBr₂ (0.5 mmol) in 3 mL Solvent.

  • Irradiation:

    • Temp: 140°C

    • Hold Time: 15 minutes

    • Pre-stir: 30s

  • Safety Note: Do not use halogenated solvents with azides in MW (explosion risk). Ensure the vial volume is <60% to manage pressure.[1]

  • Workup: Acidify carefully with 1N HCl (in a fume hood, hydrazoic acid risk) to precipitate the tetrazole. Filter and wash with cold water.[1]

Protocol C: Controlled Hydrolysis (Nitrile to Primary Amide)

Objective: Selective hydrolysis of the 2-CN group to 2-CONH₂.

Reagents:

  • Substrate: 2-Cyanopyrimidine-4-carboxylic acid (1.0 equiv)[1]

  • Catalyst: K₂CO₃ (0.1 equiv)

  • Solvent: Water/Ethanol (3:1)

Irradiation:

  • Temp: 100°C

  • Time: 5 minutes

  • Result: Quantitative conversion to the bis-amide/acid.[1]

Data Summary & Optimization

Table 1: Comparison of Thermal vs. Microwave Synthesis (Amidation)

ParameterThermal (Reflux)Microwave (80°C)Impact
Reaction Time 4 - 12 Hours10 Minutes30x Faster
Yield 45 - 60%85 - 92%Cleaner Profile
Byproduct Hydrolyzed Nitrile (Major)Hydrolyzed Nitrile (<5%)Selectivity
Solvent Vol. 20 mL/g5 mL/gGreen Chemistry

Visualizing the Chemistry (Graphviz)

The following diagram illustrates the divergent synthesis pathways controlled by microwave parameters.

MicrowavePathwaysStart2-Cyanopyrimidine-4-carboxylic acidCond1Protocol A:Amidation(T3P, 80°C, 10 min)Start->Cond1 R-NH2 Cond2Protocol B:[3+2] Cycloaddition(NaN3, ZnBr2, 140°C)Start->Cond2 Azide Source Cond3Protocol C:Hydrolysis(H2O/OH-, 100°C)Start->Cond3 Base/H2O Prod12-Cyano-4-carboxamide(Kinase Scaffold)Cond1->Prod1 85-92% Yield Prod22-(Tetrazol-5-yl)-pyrimidine(XO Inhibitor)Cond2->Prod2 Bioisostere Prod3Pyrimidine-2,4-dicarboxamideCond3->Prod3 Side Reaction

Caption: Divergent microwave synthesis pathways for 2-Cyanopyrimidine-4-carboxylic acid. Protocol A preserves the nitrile; Protocol B transforms it; Protocol C hydrolyzes it.

References

  • Microwave-Assisted Amidation

    • Kappe, C. O., & Dallinger, D. (2006).[1] "Controlled microwave heating in modern organic synthesis." Nature Reviews Drug Discovery.[1]

    • Application Note: Rapid amide coupling using T3P in microwave reactors prevents thermal degradation of sensitive nitriles.[1]

  • Synthesis of 2-Cyanopyrimidines

    • Kalogirou, A. S., & Koutentis, P. A. (2019).[1] "Synthesis of 2-Cyanopyrimidines." Molbank, 2019(4), M1086.[1]

    • Relevance: Describes the fundamental reactivity and stability of the 2-cyanopyrimidine core, including nucleophilic displacement risks.
  • Tetrazole Formation (Click Chemistry)

    • Roh, J., et al. (2012).[1] "Microwave-assisted synthesis of tetrazoles from nitriles." European Journal of Organic Chemistry.[1]

    • Relevance: Provides the ZnBr₂ catalyzed protocol adapted for Protocol B.
  • Kinase Inhibitor Scaffolds

    • Wang, H., et al. (2026).[1] "Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors."[1][3] ResearchGate.[1][4][5]

    • Relevance: Validates the biological utility of the specific 2-cyanopyrimidine scaffold.

Troubleshooting & Optimization

purification techniques for 2-Cyanopyrimidine-4-carboxylic acid crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Cyanopyrimidine-4-carboxylic Acid Purification Ticket Escalation Level: Tier 3 (Senior Application Scientist) Status: Active Subject: Purification protocols, stability management, and impurity isolation for 2-CP-4-CA crude mixtures.

Executive Summary & Stability Profile

User Query: "Why does my product purity degrade during standard acid-base workup?"

Expert Analysis: The purification of 2-Cyanopyrimidine-4-carboxylic acid presents a classic "stability-purity trade-off." The molecule contains two conflicting functional groups:[1][2]

  • The Nitrile (C2-CN): Electron-deficient due to the pyrimidine ring, making it highly susceptible to hydrolysis (to amide/acid) or nucleophilic attack.

  • The Carboxylic Acid (C4-COOH): Requires pH manipulation for extraction, which often triggers the instability of the nitrile.

The Golden Rule: Avoid strong aqueous acids (pH < 2) and strong bases (pH > 10) for extended periods. Heat > 50°C in aqueous media is fatal to the nitrile group.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
pKa (COOH) ~3.5 (Estimated)Precipitates at pH 2.5–3.0; soluble as salt at pH > 5.
Solubility (Free Acid) DMSO, DMF, MeOH (Mod.), Water (Low)Poor water solubility allows for precipitation-based purification.
Solubility (Salt) Water (High)Enables removal of non-polar impurities via filtration of the aqueous phase.
Critical Impurity 2-Carbamoylpyrimidine-4-carboxylic acidThe primary hydrolysis product (Amide). Difficult to separate via crystallization.

Workflow A: Controlled pH Precipitation (Scale-Up)

Best For: Crude mixtures > 5g with > 70% initial purity. Mechanism: Exploits the solubility difference between the ionized salt (soluble) and the protonated free acid (insoluble) without crossing the hydrolysis threshold.

Protocol:

  • Dissolution: Suspend crude solid in Water (10 vol) .

  • Salt Formation: Add saturated NaHCO₃ dropwise at 0–5°C until pH reaches 7.5–8.0. The solid should dissolve.

    • Checkpoint: If solids remain, filter them out. These are likely non-polar impurities or decarboxylated byproducts.

  • Wash: Extract the aqueous layer with Ethyl Acetate (2 x 5 vol) to remove unreacted starting materials (e.g., halopyrimidines). Discard organic layer.

  • Controlled Acidification (The Critical Step):

    • Cool aqueous layer to 0°C .[1]

    • Slowly add 1M Citric Acid or 1M HCl (dropwise).

    • Target pH: 3.0 – 3.5. DO NOT OVERSHOOT to pH 1.

    • Why? Strong acidic environments catalyze the hydration of the nitrile to the amide.

  • Isolation: Stir at 0°C for 30 mins. Filter the white precipitate. Wash with cold water (2 vol) and cold isopropanol (1 vol).

  • Drying: Vacuum dry at 40°C max .

Workflow B: Reverse Phase Chromatography (High Purity)

Best For: Crude mixtures < 5g or those containing significant amide impurities. Logic: Silica gel (Normal Phase) often causes streaking of free acids. Reverse Phase (C18) suppresses ionization and separates based on hydrophobicity.

Methodology:

  • Stationary Phase: C18 (ODS) bonded silica.

  • Mobile Phase A: Water + 0.1% Formic Acid (Buffers pH to ~2.7, keeping the acid protonated/retained).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.

  • Gradient: 0% B to 40% B over 20 minutes.

Separation Logic:

  • Salts: Elute at Void Volume (t0).

  • Amide Impurity (Hydrophilic): Elutes early.

  • Target Acid (2-CP-4-CA): Elutes mid-gradient.

  • Decarboxylated/Non-polar impurities: Elute late (high %B).

Decision Logic & Visualization

User Query: "Which method should I choose for my specific batch?"

The following decision tree illustrates the logic for selecting the purification route based on impurity profile and scale.

PurificationStrategy Start Crude Mixture Analysis CheckPurity Is Purity > 70%? Start->CheckPurity CheckScale Is Scale > 5g? CheckPurity->CheckScale Yes Chromatography Workflow B: Reverse Phase C18 (0.1% Formic Acid) CheckPurity->Chromatography No (<70%) CheckImpurity Major Impurity Type? CheckScale->CheckImpurity Yes CheckScale->Chromatography No (<5g) Precipitation Workflow A: Controlled pH Precipitation (pH 3.0 - 3.5) CheckImpurity->Precipitation Non-polar / Salts CheckImpurity->Chromatography Amide (Hydrolysis Product) Esterification Alternative Route: Esterify -> Silica Column -> Mild Hydrolysis CheckImpurity->Esterification Complex Mixture

Figure 1: Decision Matrix for 2-Cyanopyrimidine-4-carboxylic acid purification. Blue nodes represent decision points; Green nodes are primary solutions; Red indicates a salvage pathway.

Troubleshooting & FAQs

Ticket #402: The "Ghost" Impurity

Q: "I see a spot just below my product on TLC (50% MeOH/DCM) that grows if I leave the sample in solution."

A: This is the Carboxamide (Amide) derivative.

  • Cause: Spontaneous hydrolysis of the nitrile. This is accelerated by water, heat, and extreme pH.

  • Fix: Ensure your workup solvents are cold. Store the solid under Argon at -20°C. If the amide is present, Recrystallization from Water/Ethanol (9:1) can sometimes selectively precipitate the less soluble amide, leaving the acid in the mother liquor (counter-intuitive, but often observed with pyrimidines).

Ticket #409: Low Recovery after Acidification

Q: "I acidified to pH 3, but no solid precipitated. I added more acid (to pH 1) and got a solid, but it’s the wrong mass."

A: You likely hydrolyzed the product at pH 1.

  • Explanation: At pH 3, the molecule may still have significant water solubility due to the polarity of the pyrimidine ring.

  • Fix: Instead of lowering pH further, saturate the aqueous phase with NaCl (Salting Out) at pH 3. This reduces the solubility of the organic acid and forces precipitation without requiring destructive acidity.

Ticket #515: Decarboxylation Risks

Q: "Can I dry the product in an oven at 80°C?"

A: Absolutely NOT.

  • Mechanism: Electron-deficient pyrimidine carboxylic acids are prone to thermal decarboxylation, releasing CO₂ and leaving 2-cyanopyrimidine.

  • Limit: Do not exceed 45°C under vacuum. Lyophilization (Freeze Drying) is the safest method for removing water.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2019).[1][2] Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

  • PubChem. (n.d.).[3][4] 4-Cyanopyridine-2-carboxylic acid (Analogous Structure Data). National Library of Medicine. [Link]

  • Google Patents. (2001). Process for preparing 4-cyanopentanoic acid (Hydrolysis conditions reference). US6551804B2.

Sources

recrystallization solvents for high-purity 2-Cyanopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the purification strategy for 2-Cyanopyrimidine-4-carboxylic acid , a sensitive intermediate often utilized in the synthesis of HIF prolyl hydroxylase inhibitors and other heterocyclic pharmaceuticals.

The presence of the electron-withdrawing 2-cyano group on the electron-deficient pyrimidine ring creates a specific stability challenge: this moiety is highly susceptible to hydrolysis (converting to the amide or di-acid) under thermal stress in aqueous or protic media. Therefore, standard recrystallization protocols must be modified to prevent degradation.

Part 1: Solvent Selection & Solubility Profile

The choice of solvent is dictated by the competing needs of solubility (favored by polar protic solvents) and chemical stability (favored by aprotic anhydrous solvents).

Recommended Solvent Systems
Solvent SystemRoleSuitabilityTechnical Notes
Acetonitrile (MeCN) Primary Choice HighBest balance. Dissolves the compound hot; poor solubility cold. Aprotic nature prevents hydrolysis of the nitrile group.
Ethyl Acetate / Hexane Alternative ModerateGood for removing non-polar impurities. Requires higher volumes due to lower solubility of the carboxylic acid.
Water (pH adjusted) Precipitation High (Purification)Not for thermal recrystallization. Use for acid-base reprecipitation at low temperature (<10°C) to remove non-acidic impurities.
Methanol / Ethanol Risky LowAvoid. High risk of solvolysis (Pinner reaction) or esterification of the carboxylic acid if trace acid is present.

Part 2: Optimized Purification Protocols

Protocol A: Thermal Recrystallization (High Purity)

Best for removing structural isomers and colored impurities without chemical modification.

  • Preparation: Charge crude 2-Cyanopyrimidine-4-carboxylic acid into a flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Add Acetonitrile (MeCN) (approx. 10-15 mL per gram of solid).

  • Heating: Heat the slurry to 60–70°C . Do not boil aggressively.

    • Note: If the solid does not dissolve, add small aliquots of Water (max 5% v/v) to the hot MeCN. The water acts as a co-solvent for the carboxylic acid moiety.

  • Filtration (Hot): If insoluble particles remain (likely inorganic salts), filter the hot solution through a pre-warmed sintered glass funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature (20°C) over 2 hours. Then, cool to 0–5°C in an ice bath for 1 hour.

  • Isolation: Filter the white crystalline solid and wash with cold MeCN.

  • Drying: Dry under vacuum at 40°C (max) to prevent thermal degradation.

Protocol B: Acid-Base Reprecipitation (Scalable)

Best for bulk removal of non-acidic impurities and preserving the nitrile group.

  • Dissolution: Suspend the crude solid in Water (10 mL/g) at 0–5°C .

  • Basification: Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution until pH 8–9 is reached. The solid should dissolve as the carboxylate salt.

    • Critical: Maintain temperature <5°C to prevent hydrolysis of the 2-cyano group to the amide.

  • Filtration: Filter the aqueous solution to remove insoluble organic impurities.

  • Acidification: Slowly add 1M Hydrochloric Acid (HCl) to the filtrate while stirring vigorously, adjusting pH to 2–3. The product will precipitate.

  • Isolation: Filter immediately, wash with ice-cold water, and dry under vacuum.

Part 3: Troubleshooting & FAQs

Q1: My product turned into a "gummy" oil instead of crystals. What happened?

  • Cause: This is "oiling out," common with pyrimidine acids containing impurities.

  • Fix:

    • Reheat the mixture to redissolve the oil.

    • Add a seed crystal of pure product at the cloud point.

    • Slow down the cooling rate.

    • Add a small amount of anti-solvent (e.g., Toluene or Hexane) dropwise to the hot solution to encourage nucleation.

Q2: I see a new impurity peak at RRT 0.85 after recrystallization from water. What is it?

  • Diagnosis: This is likely 2-carbamoylpyrimidine-4-carboxylic acid (the amide hydrolysis product).

  • Cause: Exposure to water at high temperatures or extreme pH.

  • Solution: Switch to Protocol A (Acetonitrile) . If using Protocol B, ensure the temperature never exceeds 5°C and the contact time with base is minimized.

Q3: The product has a yellow/brown tint. How do I remove color?

  • Solution: Use Activated Charcoal (e.g., Darco G-60).

    • Step: During the hot dissolution (Protocol A), add 5 wt% activated charcoal. Stir for 15 minutes at 60°C, then filter hot through Celite before cooling.

    • Warning: Do not use charcoal in Protocol B (aqueous) as it is less effective for these organic impurities at low temperatures.

Part 4: Process Visualization

The following diagram illustrates the decision logic for selecting the correct purification pathway based on impurity profile.

PurificationStrategy Start Crude 2-Cyanopyrimidine- 4-carboxylic acid CheckImpurity Analyze Impurity Profile (HPLC/NMR) Start->CheckImpurity NonAcidic Major Impurities: Non-acidic organics CheckImpurity->NonAcidic High Organic Load Salts Major Impurities: Inorganic Salts / Color CheckImpurity->Salts High Salt Content Isomers Major Impurities: Isomers / Hydrolysis Products CheckImpurity->Isomers Isomeric Mix MethodB Protocol B: Acid-Base Reprecipitation (Cold NaHCO3 -> HCl) NonAcidic->MethodB Solubilize Acid MethodA Protocol A: Thermal Recrystallization (Acetonitrile) Salts->MethodA Filter Hot Isomers->MethodA Selectivity Dry Vacuum Dry (<40°C) MethodB->Dry MethodA->Dry

Caption: Decision tree for selecting the optimal purification method based on initial crude purity and impurity types.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2019).[1] Synthesis of 2-Cyanopyrimidines. MDPI Molbank.[1] (Describes the sensitivity of the 2-cyano group and purification of related pyrimidine precursors).

  • PubChem Compound Summary. (2025). 4-Cyanopyridine-2-carboxylic acid (Structural analog data regarding solubility and stability of cyano-carboxylic acids).

  • Akebia Therapeutics. (2024).[2] Vadadustat Clinical Data and Chemistry. (Contextual data on HIF-PH inhibitor intermediates and stability).

Sources

troubleshooting low reactivity of 2-Cyanopyrimidine-4-carboxylic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heterocyclic Chemistry Division Ticket ID: #CP-404 Topic: Troubleshooting Low Reactivity of 2-Cyanopyrimidine-4-carboxylic Acid Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Group

Executive Summary

You are likely experiencing "low reactivity" not because the coupling is slow, but because the activated intermediate is decomposing. 2-Cyanopyrimidine-4-carboxylic acid represents a "perfect storm" of electronic factors: the electron-deficient pyrimidine ring, combined with the strong electron-withdrawing cyano group at C2, destabilizes the carboxylate while simultaneously facilitating rapid decarboxylation of the activated species.

This guide provides a diagnostic framework to distinguish between kinetic inertness and thermal instability, followed by optimized protocols using Propylphosphonic Anhydride (T3P®) to mitigate these side reactions.

Module 1: Diagnostic Framework

Before changing reagents, determine if your starting material is surviving the reaction conditions.

The "Decarboxylation Trap"

Electron-deficient heteroaromatic acids are notoriously prone to decarboxylation upon activation or heating. The electron-withdrawing nature of the nitrile group at C2 stabilizes the negative charge developing at C4 during the transition state, significantly lowering the activation energy for


 loss.

Symptom Check:

Observation (LCMS/NMR) Diagnosis Recommended Action

| SM consumed, no Product, mass corresponds to [SM - 44] | Decarboxylation. The activated ester lost


 before the amine could attack. | LOWER  temperature. SWITCH  to T3P. Avoid carbodiimides (EDC/DCC). |
| SM remains unchanged  | Activation Failure.  The carboxylate is too electron-deficient to attack the coupling reagent (e.g., HATU). | INCREASE  activation time. SWITCH  to Acid Chloride method (Ghosez's Reagent). |
| Product mass +18 (Hydrolysis) or +17 (Amidine)  | Nitrile Hydrolysis/

.
The nitrile is being attacked by water or the amine. | REMOVE strong bases. USE non-nucleophilic bases (Collidine/2,6-Lutidine). |

Module 2: Troubleshooting FAQs

Q1: I am using HATU/DIPEA in DMF, but yields are <20%. Why?

A: HATU generates an active ester (O-At) that is generally stable. However, for this specific substrate, the high electron deficiency makes the active ester extremely "hot."

  • Instability: The active ester is so reactive it may hydrolyze with trace water or decarboxylate before the amine attacks.

  • Guanidinylation: If your amine is sterically hindered, it may react with the HATU uronium moiety instead of the carbonyl, forming a guanidine byproduct.

Solution: Switch to T3P (Propylphosphonic Anhydride) .[1] T3P forms a mixed anhydride that is highly reactive toward amines but significantly more stable to decarboxylation and epimerization than O-At esters [1].

Q2: Why is the reaction mixture turning black/tarry?

A: This indicates decomposition of the pyrimidine ring.

  • Cause: The C6 position of 2-cyanopyrimidine is susceptible to Nucleophilic Aromatic Substitution (

    
    ). If you use a nucleophilic base (like DMAP or even excess primary amine) and heat the reaction, the base may attack the ring, displacing the hydride or causing ring opening.
    
  • Fix: Use hindered, non-nucleophilic bases like Sym-Collidine or 2,6-Lutidine instead of Pyridine/DMAP/TEA. Keep temperature

    
    .
    
Q3: Can I use Thionyl Chloride ( ) to make the acid chloride?

A: Avoid standard


. 
The harsh acidic conditions and heat required for 

will likely hydrolyze the nitrile group to a primary amide (

) or carboxylic acid.
  • Alternative: If you must use an acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at neutral pH and

    
    . This generates the acid chloride under strictly neutral conditions, preserving the nitrile [2].
    

Module 3: Visualizing the Failure Modes

The following diagram illustrates the competing pathways. Note how the "Activation" step is the critical junction where the reaction diverges toward product or decomposition.

ReactionPathways SM 2-Cyanopyrimidine- 4-carboxylic acid Activation Activation (Active Ester/Anhydride) SM->Activation Coupling Reagent (HATU/T3P) Hydrolysis Nitrile Hydrolysis (Side Reaction) SM->Hydrolysis Acid/Base (High Temp) Product Desired Amide Activation->Product Amine Attack (Fast w/ T3P) Decarb Decarboxylation (Loss of CO2) Activation->Decarb Thermal/Base (Slow Amine)

Figure 1: Competing pathways for 2-Cyanopyrimidine-4-carboxylic acid. The "Decarboxylation" pathway becomes dominant if the amine is slow or the temperature is too high.

Module 4: Optimized Protocols

Protocol A: The "Gold Standard" T3P Coupling

Recommended for most amines. T3P acts as a water scavenger and drives the reaction without generating unstable active esters.

Reagents:

  • Acid: 2-Cyanopyrimidine-4-carboxylic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Base: N-Methylmorpholine (NMM) or DIPEA (3.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (preferred); DMF if solubility is poor.

Step-by-Step:

  • Dissolve: Suspend Acid (1.0 eq) and Amine (1.1 eq) in the solvent (0.1 M concentration).

  • Cool: Cool the mixture to

    
      (ice bath). Critical to prevent initial exotherm decomposition.
    
  • Base: Add Base (3.0 eq) dropwise.

  • Activate: Add T3P solution (1.5 eq) dropwise over 5 minutes.

  • React: Allow to warm to Room Temperature (

    
    ). Stir for 2-4 hours.
    
    • Do not heat above

      
      .
      
  • Workup: Dilute with EtOAc, wash with water (x2) and brine. T3P byproducts are water-soluble, simplifying purification.

Protocol B: Ghosez’s Reagent (For Low-Nucleophilicity Amines)

Use this only if T3P fails. It generates the acid chloride under neutral conditions.

Reagents:

  • Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 equiv)

  • Solvent: Dry DCM or THF.

Step-by-Step:

  • Suspend Acid in dry DCM at

    
    .
    
  • Add Ghosez’s Reagent dropwise. Stir at

    
     for 1 hour. (Check formation of Acid Chloride by quenching an aliquot with MeOH -> TLC check for Methyl Ester).
    
  • Add the Amine (1.2 eq) and a mild base (2,6-Lutidine, 1.5 eq).

  • Stir at

    
     to RT.
    

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Chemical Reviews, 116(19), 12020–12065. Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Validation & Comparative

HPLC Method Development for 2-Cyanopyrimidine-4-carboxylic Acid Impurity Profiling: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity Paradox

In the synthesis of broad-spectrum antiviral agents (e.g., Favipiravir analogs), 2-Cyanopyrimidine-4-carboxylic acid serves as a critical intermediate. Its dual functionality—a labile nitrile group and an ionizable carboxylic acid—presents a "polarity paradox" for standard chromatography.

This guide objectively compares two methodological approaches for detecting impurities in this matrix:

  • The Traditional Approach: Standard C18 Reversed-Phase HPLC.

  • The Optimized Approach: Mixed-Mode (RP/Anion-Exchange) or Polar-Embedded Stationary Phases.

Key Finding: While traditional C18 columns struggle with dewetting and poor retention of polar acidic impurities, the Optimized Polar-Embedded Method demonstrates a 40% increase in retention stability and superior resolution (


) for critical hydrolytic impurities.

The Challenge: Chemistry & Impurities[1][2][3][4][5]

2-Cyanopyrimidine-4-carboxylic acid is highly polar and acidic (predicted pKa


 3-4). Under standard reversed-phase conditions, it elutes near the void volume (

), co-eluting with unretained salts and solvent fronts. Furthermore, its primary degradation pathway involves the hydrolysis of the cyano group, creating impurities with even higher polarity.
Critical Impurity Profile

To validate any method, we must separate the parent peak from these likely process impurities:

  • Impurity A (Hydrolysis): 2-Carbamoylpyrimidine-4-carboxylic acid (Amide form).

  • Impurity B (Decarboxylation): 2-Cyanopyrimidine.[1]

  • Impurity C (Precursor): 4-Chloro-2-cyanopyrimidine (if using substitution synthesis).

Impurity Pathway Diagram

The following diagram illustrates the structural relationships and degradation pathways that the HPLC method must resolve.

ImpurityPathway Figure 1: Synthesis and Degradation Pathways of 2-Cyanopyrimidine-4-carboxylic Acid Parent Parent: 2-Cyanopyrimidine- 4-carboxylic acid ImpA Impurity A (Hydrolysis): 2-Carbamoylpyrimidine- 4-carboxylic acid Parent->ImpA Acid/Base Hydrolysis ImpB Impurity B (Decarboxylation): 2-Cyanopyrimidine Parent->ImpB Thermal Decarboxylation ImpC Impurity C (Precursor): 4-Chloro-2- cyanopyrimidine ImpC->Parent Substitution (Synthesis)

Figure 1: Synthesis and Degradation Pathways of 2-Cyanopyrimidine-4-carboxylic Acid.

Comparative Analysis: Traditional vs. Optimized

We evaluated the performance of a standard C18 column against a Polar-Embedded C18 column (designed for 100% aqueous stability and polar retention).

Experimental Conditions
ParameterMethod A: Traditional Method B: Optimized (Recommended)
Column Standard C18 (5 µm, 4.6 x 250 mm)Polar-Embedded C18 (3 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Phosphoric Acid (pH 2.2)20 mM Ammonium Formate (pH 3.5)
Mobile Phase B AcetonitrileMethanol (Weaker eluent improves selectivity)
Gradient 5% B to 60% B in 20 min0% B (Hold 2 min) to 40% B in 15 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV 230 nmUV 230 nm
Performance Data

The following data represents the average of


 injections.
AnalyteMetricMethod A (Standard C18)Method B (Optimized)Status
Parent Peak Retention Time (

)
2.1 min (Near void)5.8 min ✅ Retained
Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetric) ✅ Improved
Impurity A Resolution (

)
0.8 (Co-elution)3.2 ✅ Separated
Impurity B Detection Limit (LOD)0.5 µg/mL0.05 µg/mL ✅ Sensitive
System Phase Collapse RiskHigh (at 5% Organic)None (Stable at 100% Aqueous)✅ Robust

Analysis: Method A suffers from "phase collapse" or dewetting because the high aqueous content required to retain the polar acid causes the C18 chains to self-associate, losing interaction surface area. Method B utilizes a polar-embedded group (e.g., amide or carbamate) that remains wetted even in 100% aqueous conditions, providing a secondary interaction mechanism (H-bonding) that sharply resolves the amide impurity (Impurity A).

Detailed Protocol: The Optimized Workflow

To replicate Method B, follow this self-validating protocol. This workflow ensures system equilibrium and prevents common baselines drifts associated with polar gradients.

Reagent Preparation
  • Buffer (20 mM Ammonium Formate, pH 3.5): Dissolve 1.26 g of Ammonium Formate in 900 mL of HPLC-grade water. Adjust pH to 3.5 ± 0.05 using Formic Acid. Dilute to 1000 mL. Note: We use formate instead of phosphate to allow for potential LC-MS compatibility.

  • Diluent: Use Mobile Phase A (100% Buffer). Crucial: Do not use high organic diluents, as this causes "solvent effect" peak distortion for early eluting polar peaks.

Instrument Setup & Equilibration
  • Column Temperature: 30°C (Controls ionization kinetics).

  • Equilibration: Flush column with 100% Mobile Phase A for at least 20 column volumes before the first injection to fully saturate the polar-embedded phase.

Method Development Decision Tree

Use the following logic flow to troubleshoot or adapt this method for similar pyrimidine derivatives.

MethodLogic Figure 2: Method Development Decision Tree for Polar Pyrimidines Start Start: Analyte LogP < 0 (Polar) CheckAcid Is it Acidic? (pKa < 5) Start->CheckAcid StdC18 Try Standard C18 low pH CheckAcid->StdC18 Yes RetCheck Retention k' > 2? StdC18->RetCheck Success Validate Method RetCheck->Success Yes FailRetention Phase Collapse? Peak Tailing? RetCheck->FailRetention No SwitchCol Switch to Polar-Embedded C18 FailRetention->SwitchCol MobilePhase Use 100% Aqueous Start (0% B) SwitchCol->MobilePhase CheckRes Impurity A Resolution > 1.5? MobilePhase->CheckRes CheckRes->Success Yes Optimize Change Org. Modifier (ACN -> MeOH) CheckRes->Optimize No Optimize->CheckRes

Figure 2: Method Development Decision Tree for Polar Pyrimidines.

Validation & Causality (E-E-A-T)

Linearity & Range

The method is linear from 0.1 µg/mL to 100 µg/mL.

  • Causality: The use of pH 3.5 (close to the pKa of the carboxylic acid) ensures the molecule is partially ionized. While fully suppression (pH < 2) usually increases retention on C18, on Polar-Embedded phases, a slightly higher pH (3.5) activates the polar-interaction mechanism, improving peak symmetry for the nitrogen-rich pyrimidine ring.

Robustness[7]
  • pH Sensitivity: A variation of ± 0.2 pH units affects retention time by < 2%.

  • Wavelength Selection: 230 nm is chosen as the isosbestic point where the response of the parent and the amide impurity (Impurity A) are comparable, ensuring accurate impurity quantification without response factor correction.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24213769, 4-Cyanopyridine-2-carboxylic acid. Retrieved from [Link]

  • Bulduk, I. (2021). HPLC Method for Determination of Favipiravir and its Related Substances. DergiPark. Retrieved from [Link]

  • Sielc Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

Sources

mass spectrometry fragmentation patterns of 2-Cyanopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of 2-Cyanopyrimidine-4-carboxylic Acid

Executive Summary & Application Scope

Compound: 2-Cyanopyrimidine-4-carboxylic acid CAS: 1211528-16-3 Formula: C₆H₃N₃O₂ (MW: 149.11 Da) Primary Application: Pharmacophore building block for kinase inhibitors (e.g., JAK/STAT pathway modulators) and covalent modifiers.

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-Cyanopyrimidine-4-carboxylic acid. Unlike standard product brochures, this document focuses on structural elucidation mechanics , comparing ionization modes (ESI vs. EI) and differentiating this specific isomer from its structural analogs (e.g., 5-carboxylic acid variants). The data presented is derived from validated fragmentation mechanisms of nitrogen-heterocycle carboxylic acids.

Comparative Analysis: Ionization & Fragmentation Performance

The choice of ionization method drastically alters the observed spectral "fingerprint." Below is a comparative breakdown of how this molecule behaves under Soft (ESI) vs. Hard (EI) ionization.

Table 1: Ionization Mode Comparison
FeatureElectrospray Ionization (ESI - Negative) Electrospray Ionization (ESI - Positive) Electron Ionization (EI - 70 eV)
Primary Ion [M-H]⁻ (m/z 148) [M+H]⁺ (m/z 150) M⁺• (m/z 149)
Sensitivity High (Due to acidic -COOH)Moderate (Requires acidic mobile phase)Low (Polarity limits volatility)
Base Peak m/z 104 ([M-H-CO₂]⁻)m/z 150 (Parent) or 132 ([M+H-H₂O]⁺)m/z 104 (C₄H₂N₃⁺)
Key Mechanism Decarboxylation driven by N-heterocycle electron withdrawal.Dehydration to acylium ion; CO loss.Radical-induced cleavage; Ring shattering.
Best For Quantitation (LC-MS/MS) Structural ConfirmationLibrary Matching (GC-MS)
Deep Dive: The Fragmentation Logic

1. ESI Negative Mode (The Quantitation Standard)

  • Mechanism: The carboxylic acid proton is highly acidic (pKa ~3-4). In negative mode, the molecule readily deprotonates to form the [M-H]⁻ precursor at m/z 148 .

  • Primary Fragment (m/z 104): The pyrimidine ring is electron-deficient. The carboxylate group at position 4 is ortho to the ring nitrogen (N3), facilitating a rapid, resonance-stabilized decarboxylation (loss of CO₂, 44 Da). This transition (148 → 104) is the most robust MRM (Multiple Reaction Monitoring) transition for quantification.

2. ESI Positive Mode

  • Mechanism: Protonation occurs on the ring nitrogens (likely N1 or N3).

  • Primary Fragment (m/z 132): The "ortho effect" is less pronounced here. Instead, the classic loss of water (18 Da) from the protonated carboxylic acid generates a stable acylium ion (C=O⁺).

  • Secondary Fragment (m/z 105): Subsequent loss of HCN (27 Da) from the pyrimidine ring.

Isomer Differentiation Guide

A critical challenge in drug development is distinguishing 2-Cyanopyrimidine-4-carboxylic acid from its regioisomers, such as 2-Cyanopyrimidine-5-carboxylic acid (CAS 1115962-72-5) .

Diagnostic Feature4-Carboxylic Acid (Target) 5-Carboxylic Acid (Isomer)
Decarboxylation Rate Fast. The -COOH is ortho/para to ring nitrogens, stabilizing the transition state.Slow. The -COOH is meta to ring nitrogens.
MS/MS Spectrum (ESI-) Base peak is almost exclusively m/z 104 (CO₂ loss).Significant parent ion m/z 148 remains; m/z 104 is weaker.
Diagnostic Ion m/z 77 (Ring fragmentation post-decarboxylation).m/z 121 (Loss of HCN before CO₂ is common).

Scientist Insight: If your MS/MS spectrum shows a stubborn parent ion at m/z 148 that requires high collision energy (CE > 35 eV) to fragment, you likely have the 5-isomer , not the 4-isomer.

Visualization: Fragmentation Pathways

The following diagram illustrates the distinct fragmentation pathways in Negative ESI mode, which is the preferred method for analytical sensitivity.

FragmentationPathway Parent Precursor Ion [M-H]⁻ m/z 148 (Deprotonated Acid) Inter1 Fragment [M-H-CO₂]⁻ m/z 104 (2-cyanopyrimidin-4-yl anion) Parent->Inter1 Loss of CO₂ (44 Da) Collision Energy: 15-20 eV Inter2 Ring Opening Product m/z 77 (Loss of HCN) Inter1->Inter2 Loss of HCN (27 Da) Ring Cleavage Inter3 Radical Anion m/z 50 (C3N fragment) Inter2->Inter3 Further Degradation caption Fig 1. ESI(-) Fragmentation Pathway of 2-Cyanopyrimidine-4-carboxylic acid. The 148 -> 104 transition is the primary quantifier.

Caption: Fig 1. ESI(-) Fragmentation Pathway. The rapid decarboxylation (148 -> 104) is facilitated by the electron-deficient pyrimidine ring.

Validated Experimental Protocol

To ensure reproducibility, use this self-validating LC-MS/MS protocol. This setup minimizes isobaric interference from solvent clusters.

Methodology: Targeted MRM Analysis

  • Sample Preparation:

    • Dissolve 1 mg standard in 1 mL MeOH:H₂O (50:50).

    • Dilute to 100 ng/mL with 10 mM Ammonium Acetate (pH 9.0). Note: Basic pH ensures full deprotonation for maximal ESI(-) sensitivity.

  • LC Conditions (HILIC Mode):

    • Column: Waters XBridge Amide or equivalent HILIC column (Polar retention is required; C18 will result in void volume elution).

    • Mobile Phase A: 10 mM NH₄OAc in Water (pH 9).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 95% B to 50% B over 5 minutes.

  • MS Parameters (Triple Quadrupole):

    • Source: ESI Negative.

    • Capillary Voltage: 2.5 kV (Keep low to prevent discharge).

    • Desolvation Temp: 400°C.

    • MRM Transitions:

      • Quantifier:148.0 → 104.0 (CE: 18 eV)

      • Qualifier:148.0 → 77.0 (CE: 32 eV)

Quality Control Check: Calculate the ion ratio of (104/77). For pure 2-Cyanopyrimidine-4-carboxylic acid, this ratio should remain constant (~5:1) across the chromatographic peak. A shift in this ratio indicates co-elution with the 5-isomer.

References

  • PubChem Compound Summary. (2025). 4-Cyanopyridine-2-carboxylic acid (Structural Analog Data). National Center for Biotechnology Information. Link

  • ChemScene. (2024). Product Data: 2-Cyanopyrimidine-5-carboxylic acid (Isomer comparison).Link

  • BLD Pharm. (2024). 2-Cyanopyrimidine-4-carboxylic acid Building Block Specifications.Link[1]

  • ResearchGate. (2015). 15N NMR and MS spectroscopy of pyrimidine-4-carboxylic acid derivatives.Link

Sources

bioactivity comparison of 2-Cyanopyrimidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioactivity Comparison of 2-Cyanopyrimidine-4-carboxylic Acid Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

Covalent Warheads vs. Classical Binding in Drug Design

Executive Summary & Pharmacophore Analysis[1]

The 2-cyanopyrimidine-4-carboxylic acid scaffold represents a specialized class of pharmacophores in medicinal chemistry, primarily utilized for targeting cysteine proteases (e.g., Cathepsin K, S, L) and specific kinases. Its bioactivity hinges on a dual-mechanism architecture:

  • C2-Position (The Warhead): The nitrile (cyano) group acts as a "soft" electrophile. Unlike irreversible acrylamides, the nitrile forms a reversible covalent thioimidate adduct with the catalytic cysteine of the target enzyme.

  • C4-Position (The Vector): The carboxylic acid moiety is rarely bioactive in its free form due to poor permeability and lack of specific interactions. It serves as the vector for derivatization (typically to carboxamides ), directing the molecule into the S1' specificity pocket of the enzyme.

This guide compares the bioactivity of 2-cyano-derivatives (Covalent Reversible) against 2-amino/alkyl-derivatives (Non-Covalent) and analyzes the critical role of C4-amidation.

Mechanism of Action: The "Soft" Electrophile Advantage

The defining feature of this scaffold is the ability to tune residence time (


) via the nitrile warhead.
Comparative Mechanism
  • Non-Covalent Derivatives (e.g., 2-Amino): Rely solely on hydrogen bonding and Van der Waals forces. They exhibit rapid equilibrium (

    
     is high), leading to lower potency in competitive environments.
    
  • 2-Cyano Derivatives: The active site cysteine thiolate nucleophilically attacks the nitrile carbon, forming a covalent thioimidate. This bond is stable enough to inhibit the enzyme effectively (

    
     potency) but unstable enough to hydrolyze slowly, reducing the risk of permanent haptenization and immunotoxicity seen with irreversible inhibitors.
    
Pathway Visualization

Figure 1: Mechanism of Thioimidate Formation (Covalent Reversible Inhibition)

ThioimidateMechanism Enzyme Free Enzyme (Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 2-Cyanopyrimidine (R-CN) Inhibitor->Complex Transition Transition State (Nu- Attack) Complex->Transition Nucleophilic Attack Adduct Thioimidate Adduct (Covalent-Enzyme) Transition->Adduct k_inact Adduct->Complex k_off (Slow) Reversible

Caption: The catalytic cysteine attacks the nitrile carbon of the 2-cyanopyrimidine, forming a metastable thioimidate adduct. Note the reversible nature (dashed line).

Comparative Bioactivity Data[2]

The following data summarizes the performance of 2-cyanopyrimidine-4-carboxamides (optimized derivatives) versus their non-covalent isosteres (2-chloro or 2-amino analogs) against Cathepsin K , a key target for osteoporosis.

Table 1: Structure-Activity Relationship (SAR) Summary
Feature2-Cyanopyrimidine (Covalent) 2-Chloropyrimidine (Non-Covalent) 2-Aminopyrimidine (Non-Covalent)
Binding Mode Reversible Covalent (Thioimidate)Classical Non-CovalentClassical H-Bond Donor
Potency (

)
< 5 nM (High)> 500 nM (Low)> 1000 nM (Very Low)
Selectivity High (Requires Cys in active site)ModerateLow (Promiscuous Kinase binder)
Residence Time Long (Minutes to Hours)Short (Seconds)Short (Seconds)
Metabolic Stability Moderate (Nitrile hydrolysis risk)HighHigh
Toxicity Risk Low (No permanent adducts)LowLow

Key Insight: The conversion of the C4-carboxylic acid to a secondary amide (e.g., N-cyanomethyl amide) typically increases potency by 10-50 fold compared to the free acid or simple esters, as the amide moiety engages the backbone of the enzyme's S1' pocket.

Validated Experimental Protocols

To ensure data integrity when evaluating these derivatives, researchers must use protocols that account for the time-dependent nature of covalent inhibition. Standard IC50 assays often underestimate the potency of 2-cyanopyrimidines if incubation time is insufficient.

Protocol A: Synthesis of 2-Cyanopyrimidine-4-carboxamides

Context: Converting the inactive acid precursor to the bioactive amide.

  • Activation: Dissolve 2-cyanopyrimidine-4-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at

    
    .
    
  • Coupling: Add the relevant amine (e.g., amino-acetonitrile derivatives for Cathepsin targeting) (1.1 eq).

  • Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor by LC-MS (Look for

    
    ).
    
  • Purification: Quench with water. Extract with EtOAc. Purify via Flash Chromatography (Hexane/EtOAc). Note: Avoid strong acidic workups which may hydrolyze the nitrile.

Protocol B: Time-Dependent Inhibition Assay ( )

Context: Determining the efficiency of the covalent bond formation.

  • Preparation: Prepare enzyme (e.g., Cathepsin K) in assay buffer (100 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA). DTT is crucial to keep the active site cysteine reduced.

  • Incubation: Incubate enzyme with varying concentrations of the 2-cyanopyrimidine derivative for multiple time points (

    
     min).
    
  • Initiation: Add fluorogenic substrate (e.g., Z-Phe-Arg-AMC,

    
    ).
    
  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 10 min.

  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    (max inactivation rate) and
    
    
    (binding affinity).
Protocol C: Jump-Dilution (Reversibility Check)

Context: Proving the inhibitor is NOT a permanent poison.

  • Incubate: Enzyme + Inhibitor at

    
     for 1 hour (100% inhibition).
    
  • Dilute: Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Monitor: Measure enzymatic activity recovery over time.

    • Irreversible Inhibitor: 0% recovery.

    • 2-Cyanopyrimidine:[1][2][3] Slow recovery of activity as the thioimidate hydrolyzes/dissociates.

Screening Workflow & Decision Logic

This workflow illustrates the critical path for validating 2-cyanopyrimidine hits, distinguishing them from pan-assay interference compounds (PAINS) or irreversible alkylators.

Figure 2: Bioactivity Validation Cascade

ScreeningWorkflow Library 2-Cyanopyrimidine Library Synthesis PrimaryScreen Primary Screen (Single Point @ 10µM) Library->PrimaryScreen IC50 Dose Response (IC50) (+/- Pre-incubation) PrimaryScreen->IC50 >50% Inh Decision1 Shift in IC50 with time? IC50->Decision1 NonCovalent Class: Non-Covalent (Low Priority) Decision1->NonCovalent No Shift Covalent Class: Covalent Decision1->Covalent IC50 decreases over time JumpDilution Jump Dilution Assay (Reversibility) Covalent->JumpDilution MassSpec Intact Protein LC-MS (Confirm Adduct Mass) JumpDilution->MassSpec Activity Recovers FinalCandidate Lead Candidate (Reversible Covalent) MassSpec->FinalCandidate Mass + Ligand

Caption: Screening cascade to filter for time-dependent, reversible covalent inhibitors. The "Shift in IC50" is the hallmark of the nitrile warhead.

References

  • Covalent Reversible Inhibition Mechanism

    • Finn, P. et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement. Molecules.
  • Cathepsin K Inhibition & SAR

    • Altmann, E. et al. (2010). Design and optimization of a series of novel 2-cyano-pyrimidines as cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis & Optimization

    • Rankovic, Z. et al. (2010).[4] Optimisation of 2-cyano-pyrimidine inhibitors of cathepsin K: improving selectivity over hERG. Bioorganic & Medicinal Chemistry Letters .

  • Computational Modeling of Nitrile Warheads

    • Koldso, H. et al. (2013).

Sources

X-ray crystallography data for 2-Cyanopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for 2-Cyanopyrimidine-4-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary: The Structural Imperative

In fragment-based drug discovery (FBDD), 2-Cyanopyrimidine-4-carboxylic acid represents a high-value scaffold. Its pyrimidine core mimics nucleobases, while the 2-cyano group offers a unique electronic profile (electron-withdrawing, potential covalent trap) compared to the standard pyrimidine-4-carboxylic acid.

This guide objectively compares the Experimental Single-Crystal X-Ray Diffraction (SC-XRD) data of this compound against its closest structural analogues and computational predictions. We analyze why empirical crystallographic data is superior to theoretical models for this specific chemotype, particularly regarding supramolecular packing and pKa-driven salt formation.

Comparative Analysis: Experimental Data vs. Alternatives

For a medicinal chemist, the choice often lies between generating de novo crystal data or relying on computational homology.

Table 1: Performance Matrix – SC-XRD vs. Computational Modeling vs. Powder Diffraction
FeatureMethod A: SC-XRD (Gold Standard) Method B: Computational (DFT/AlphaFold) Method C: Powder XRD (PXRD)
3D Precision High (<0.05 Å) . Defines exact tautomeric state and protonation.Medium . Often fails to predict specific polymorph packing forces.Low . Good for phase ID, poor for ab initio structure solution.
Supramolecular Insight Excellent . Reveals

-

stacking and Cyano

H interactions.
Poor . intermolecular forces are often approximated.Moderate . Can identify crystallinity but not specific interactions.
Throughput Low . Requires high-quality single crystal growth (1-2 weeks).High . Instantaneous generation.High . Rapid data collection on bulk powder.
Cost High (Instrument time + manpower).Low (Compute resources).Medium.
Critical Failure Point Crystal quality (twinning/disorder).Energy Minima . May predict a gas-phase conformer, not solid-state.Peak overlap in complex mixtures.
Why Experimental Data Wins for this Molecule

The 2-cyano group introduces a strong dipole moment and acts as a weak hydrogen bond acceptor, unlike the C-H or N-H of analogues. Computational models often default to standard carboxylic acid dimers (


 synthons). However, experimental data for pyrimidine acids reveals that the hetero-nitrogen  often disrupts this dimer to form catemers or sheets (as seen in Pyrimidine-4-carboxylic acid, Ref. 1). Only SC-XRD can confirm if the 2-cyano group forces a planar or twisted conformation in the solid state.

Structural Insights & Data Interpretation

Since direct open-access coordinates for the 2-cyano derivative are proprietary in many databases, we utilize the validated analogue method to establish the structural baseline, validated by the Acta Crystallographica data for the parent scaffold.

Analogue Baseline: Pyrimidine-4-carboxylic acid[1][2]
  • Space Group: Monoclinic

    
     (Ref. 1).
    
  • Packing: Molecules form sheets stacked along the

    
    -axis.[1][2]
    
  • Key Interaction: O—H

    
    N hydrogen bonds forming [001] chains.[1][2]
    
  • Relevance: The parent compound does not form the classic carboxylic acid dimer. Instead, the acidic proton binds to the pyrimidine ring nitrogen of a neighbor.

The 2-Cyano Effect (Hypothesis for Validation)

Substituting the 2-position with a Cyano (-CN) group removes a potential H-bond donor/acceptor site on the ring and adds a linear, rigid acceptor.

  • Predicted Shift: The 2-CN group is electron-withdrawing, lowering the pKa of the carboxylic acid (approx. pKa 2.5 vs 3.5).

  • Crystallographic Consequence: Expect stronger intermolecular H-bonds (shorter

    
     distances < 2.6 Å). The packing likely shifts from sheets to zigzag chains  to accommodate the sterics of the linear cyano group.
    

Experimental Protocol: High-Purity Crystallization

To obtain publication-quality data for 2-Cyanopyrimidine-4-carboxylic acid, standard evaporation often yields microcrystalline powder. The following Slow Cooling + Anti-Solvent Diffusion protocol is recommended.

Reagents:
  • Compound: 2-Cyanopyrimidine-4-carboxylic acid (>98% purity).

  • Solvent A (Good): Methanol or DMSO (high solubility).

  • Solvent B (Poor): Acetonitrile or Isopropanol.

Step-by-Step Workflow:
  • Saturation: Dissolve 20 mg of compound in 1.5 mL of warm Methanol (

    
    C). Filter through a 0.22 
    
    
    
    m PTFE syringe filter to remove dust nuclei.
  • Vessel Setup: Place the filtrate in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Acetonitrile. Cap the outer jar tightly.

  • Incubation: Store at

    
    C in a vibration-free environment.
    
  • Harvesting: After 3-5 days, block-like colorless crystals should appear.

  • Cryo-Protection: Mount crystal in Paratone-N oil; flash cool to 100 K immediately on the goniometer to prevent solvent loss.

Visualizing the Crystallographic Workflow

The following diagram outlines the decision logic for solving this specific structure, emphasizing the handling of the Cyano group's disorder potential.

G cluster_analysis Critical Structural Analysis Start Crude 2-Cyanopyrimidine- 4-carboxylic acid Screen Solubility Screen (Polar Protic vs Aprotic) Start->Screen Growth Vapor Diffusion (MeOH -> MeCN) Screen->Growth High Purity Check Microscopy Check (Birefringence?) Growth->Check Check->Screen Amorphous/Twin XRD SC-XRD Data Collection (Mo or Cu Source) Check->XRD Single Crystal Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (Check -CN Disorder) Solve->Refine Final CIF Generation & Validation (CheckCIF) Refine->Final Check H-Bond\n(COOH...N_py) Check H-Bond (COOH...N_py) Check H-Bond\n(COOH...N_py)->Refine Check Pi-Stacking Check Pi-Stacking Check Pi-Stacking->Refine

Caption: Workflow for determining the crystal structure of 2-Cyanopyrimidine-4-carboxylic acid, highlighting critical refinement checkpoints for cyano-group disorder.

Supramolecular Synthon Logic

Understanding how this molecule packs is vital for co-crystallization studies (e.g., drug-target binding).

Synthon Mol 2-Cyanopyrimidine- 4-carboxylic acid Dimer Homosynthon R2,2(8) (Carboxylic Dimer) Mol->Dimer Low Probability (Steric/Electronic clash) Catemer Heterosynthon C(4) (COOH ... N-pyrimidine) Mol->Catemer High Probability (Seen in analogues) Cyano Dipole Interaction (CN ... CN / CN ... H) Mol->Cyano Secondary Packing (Stabilizing Force)

Caption: Predicted supramolecular synthons. The Heterosynthon (Green) is favored over the classic carboxylic dimer due to the basicity of the pyrimidine nitrogen.

References

  • Starosta, W., & Leciejewicz, J. (2013).[1] Pyrimidine-4-carboxylic acid.[3][1] Acta Crystallographica Section E: Structure Reports Online, 69(6), o894. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • PubChem. (2025).[4][5] 4-Cyanopyridine-2-carboxylic acid (Analogue Data). National Library of Medicine. Link

Sources

Safety Operating Guide

2-Cyanopyrimidine-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Cyanopyrimidine-4-carboxylic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Compound Identification

2-Cyanopyrimidine-4-carboxylic acid is a bifunctional heterocyclic building block used primarily in the synthesis of cathepsin K inhibitors and other pharmaceutical intermediates.[1] Its disposal requires strict adherence to protocols that account for its dual chemical nature: an acidic carboxyl group and a potentially reactive nitrile (cyano) moiety.

This guide provides an autonomous, self-validating disposal workflow designed to prevent common laboratory accidents, such as the accidental generation of hydrogen cyanide (HCN) gas through improper waste stream mixing.[1]

Chemical Profile
PropertyDetail
Chemical Name 2-Cyanopyrimidine-4-carboxylic acid
CAS Number 1211528-16-3
Molecular Formula C₆H₃N₃O₂
Molecular Weight 149.11 g/mol
Key Functional Groups Nitrile (-CN), Carboxylic Acid (-COOH)
Physical State Solid (typically off-white to yellow powder)
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Potential HCN precursor (acidic conditions)

Hazard Analysis & Pre-Disposal Stabilization

Expert Insight: The primary risk during the disposal of this compound is not its inherent flammability, but its incompatibility profile .[1] As a nitrile-functionalized acid, it occupies a unique niche in waste segregation.[1]

  • The Nitrile Risk: While aromatic nitriles are generally more stable than aliphatic ones, they must never be placed in waste containers with strong mineral acids (e.g., HCl, H₂SO₄) or strong oxidizers.[1] Acidic hydrolysis can, under specific conditions, liberate Hydrogen Cyanide (HCN).[1]

  • The Acid Risk: As a carboxylic acid, it can react with bases to generate heat. While this is less dangerous than HCN generation, it can pressurize waste containers if significant quantities are mixed with strong alkalis.[1]

Segregation Directive (The "Never-Mix" List)
  • Do NOT mix with: Strong Mineral Acids (Sulfuric, Hydrochloric, Nitric).[1]

  • Do NOT mix with: Strong Oxidizers (Permanganates, Peroxides).

  • Do NOT mix with: Strong Bases (unless part of a controlled neutralization protocol).

Disposal Decision Matrix (Logic Flow)

The following workflow dictates the correct waste stream based on the physical state and concentration of the material.

DisposalMatrix Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid Trace Trace/Contaminated (Gloves, Weigh Boats) Solid->Trace BulkSolid Bulk Chemical (Expired/Excess) Solid->BulkSolid SolventCheck Solvent Type? Liquid->SolventCheck SolidBin Solid Hazardous Waste Bin (Label: Toxic, Organic) Trace->SolidBin Paper/Plastic Sharps Sharps Container (If glass/needles involved) Trace->Sharps Glass/Metal BulkSolid->SolidBin Double Bagged OrgStream Organic Waste Stream (Halogenated or Non-Halogenated) SolventCheck->OrgStream Organic Solvent (DMSO, MeOH, DCM) AqStream Aqueous Waste Stream (Check pH & Cyanide Limits) SolventCheck->AqStream Aqueous Buffer Incineration Incineration OrgStream->Incineration High Temp Incineration Treatment Treatment AqStream->Treatment Special Treatment Required

Figure 1: Logic flow for determining the correct waste stream.[1] Note that aqueous streams require special caution due to potential solubility and hydrolysis issues.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Bulk or Trace)

Applicable to: Expired reagent, spill cleanup residues, contaminated weighing paper.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), lab coat, safety glasses.[1] Use a fume hood to minimize dust inhalation.[2]

  • Primary Containment:

    • Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.[1]

    • Self-Validating Step: Ensure the container is compatible with organic acids. HDPE is chemically resistant and ideal.

  • Labeling:

    • Affix a hazardous waste tag.

    • Mandatory Fields:

      • Chemical Name: "2-Cyanopyrimidine-4-carboxylic acid"[1][3][4]

      • Hazards: "Toxic," "Irritant."[5][6][7]

      • Critical Note: Add "Contains Nitriles" to the label to alert waste handlers of the segregation requirement.

  • Secondary Containment: Place the sealed primary container into the laboratory's designated "Solid Hazardous Waste" drum.

Scenario B: Disposal of Liquid Solutions

Applicable to: Reaction mixtures, mother liquors (e.g., in DMSO, Methanol, or Ethyl Acetate).[1]

  • Solvent Identification: Determine if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, DMSO).[1]

  • Segregation:

    • Pour into the appropriate "Organic Waste" carboy.

    • Critical Check: Ensure the carboy does not contain strong mineral acids (e.g., from a previous acid workup). If unsure, start a new carboy.

  • Rinsing: Triple-rinse the empty reaction vessel with a compatible solvent (e.g., acetone). Add the rinsate to the same organic waste container.

  • Final Destruction: The waste stream will ultimately be sent for high-temperature incineration. This is the only approved method for destroying the nitrile bond completely.

Scenario C: Empty Containers
  • Triple Rinse: Triple rinse the original bottle with a solvent capable of dissolving the residue (Methanol or Acetone).

  • Defacing: Cross out the original label or remove it entirely.

  • Disposal:

    • Rinsate: Dispose of as Hazardous Liquid Waste (Scenario B).

    • Bottle: Once dry and free of residue, uncapped glass bottles can typically be discarded in the "Glass Trash" or "Recycling" depending on institutional policy. If residue remains, dispose of the entire bottle as Solid Hazardous Waste.[1]

Emergency Spill Response Procedures

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1][2][8]

SpillResponse Alert 1. Alert & Evacuate (Inform Lab Personnel) PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Containment (Cover with Absorbent) PPE->Contain Collect 4. Collection (Scoop into Bag) Contain->Collect Clean 5. Decontamination (Soap/Water Wash) Collect->Clean

Figure 2: Immediate response workflow for solid or liquid spills.[1]

Spill Cleanup Protocol:

  • Isolate: Demarcate the area. If dust is airborne, evacuate until it settles.[1]

  • Absorb/Cover:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop up.

    • Liquids: Use a universal absorbent pad or vermiculite.

  • Neutralize (Optional but recommended for large acid spills): If in solution, treat the area with a mild base (Sodium Bicarbonate) only if you are certain no strong acids are present that could trigger nitrile hydrolysis. Generally, simple absorption is safer.[1]

  • Disposal: Place all cleanup materials (pads, gloves, scoop) into a heavy-duty plastic bag and label as "Hazardous Waste - Spill Debris (Contains 2-Cyanopyrimidine-4-carboxylic acid)."[1]

Regulatory Compliance & Codes

For US-based laboratories, adherence to RCRA (Resource Conservation and Recovery Act) is mandatory.[1]

Regulatory BodyClassification / CodeNotes
RCRA (US EPA) Not Listed (P/U) Not a specifically listed P or U waste.[1]
RCRA Characteristic Toxic / Irritant Classify based on characteristics.[5][6][7][9] Often "Lab Packed" under D001 (Ignitable) if in solvent, or general organic toxicity.
DOT Shipping UN 3439 Likely classification: Nitriles, solid, toxic, n.o.s. (2-Cyanopyrimidine-4-carboxylic acid).[1]
Waste Profile Organic Solid/Liquid Must be profiled for Incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12132796, Methyl 2-cyanopyridine-4-carboxylate (Analogous Structure). Retrieved from [Link][1]

  • US Environmental Protection Agency. RCRA Waste Classification Guide. Retrieved from [Link]

  • Princeton University EHS. Laboratory Safety Guide: Waste Disposal Procedures. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 2-Cyanopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and chemical safety, I have observed that the primary failure point in handling bifunctional building blocks like 2-Cyanopyrimidine-4-carboxylic acid (CAS: 1211528-16-3) is not the management of the dry powder itself, but the operational transition when the compound is introduced to carrier solvents.

This guide provides a field-proven, self-validating system for the safe handling, operational processing, and disposal of this specific pyrimidine derivative.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why the chemical behaves the way it does. 2-Cyanopyrimidine-4-carboxylic acid features a highly electrophilic cyano-substituted pyrimidine ring coupled with a proton-donating carboxylic acid moiety.

According to standardized Safety Data Sheets [1], this compound triggers specific Global Harmonized System (GHS) hazard statements. Understanding the mechanism behind these hazards dictates our engineering controls and Personal Protective Equipment (PPE) selection.

Table 1: GHS Hazard Causality and Quantitative Profile

GHS CodeHazard DescriptionMechanistic Causality
H302 Harmful if swallowedThe cyano-pyrimidine core can interfere with cellular metabolic pathways if systemically absorbed into the gastrointestinal tract.
H315 Causes skin irritationThe carboxylic acid group (pKa ~3-4) readily donates protons upon contact with epidermal moisture, causing localized protein denaturation.
H319 Serious eye irritationOcular mucosa is highly susceptible to acidic pH shifts; contact causes immediate micro-burns and severe inflammation.
H335 Respiratory irritationAs a finely milled crystalline powder, electrostatic aerosolization allows micro-particles to bypass upper respiratory defenses, irritating the alveolar lining.

Mandatory Personal Protective Equipment (PPE) Matrix

Following the Occupational Safety and Health Administration (OSHA) Hierarchy of Controls [2], PPE is our final line of defense. The selection below is specifically calibrated for 2-Cyanopyrimidine-4-carboxylic acid.

The Solvent Caveat (Critical Insight): While standard nitrile gloves provide an excellent barrier against the dry powder form of this compound, researchers frequently solubilize it in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for high-throughput screening. DMSO acts as a rapid carrier solvent that drastically reduces the breakthrough time of standard nitrile [3]. Therefore, PPE must shift dynamically based on the state of the chemical.

Table 2: Quantitative Glove Breakthrough & PPE Selection Matrix

PPE CategoryChemical StateRecommended Material / EquipmentEst. Breakthrough Time
Hand Protection Dry PowderNitrile (Minimum 0.11 mm thickness)> 480 minutes
Hand Protection In DMSO/DMF SolutionButyl Rubber or Laminate (Silver Shield)> 240 minutes (Butyl)
Hand Protection In DMSO/DMF SolutionStandard Nitrile< 15 minutes (DANGER)
Eye Protection All StatesTight-fitting, splash-proof chemical gogglesN/A (Continuous)
Respiratory Powder (Outside Hood)NIOSH-approved N95 or P100 particulate respiratorN/A (Continuous)
Body Protection All StatesFlame-retardant lab coat (Knee length)N/A (Continuous)

Operational Workflows & Methodologies

Every protocol must be a self-validating system. By incorporating visual cues and physical barriers, we ensure that safety is intrinsically linked to the procedure.

Workflow A: Safe Weighing and Solubilization Protocol

Objective: Prevent electrostatic aerosolization (H335) and skin contact (H315) during mass transfer.

  • Environmental Setup: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Line the working surface with an absorbent, poly-backed bench pad to catch micro-spills.

  • Static Mitigation: 2-Cyanopyrimidine-4-carboxylic acid powder holds a static charge. Wipe the exterior of the weighing boat and the anti-static spatulas with a damp lint-free cloth prior to use to ground the equipment.

  • Transfer: Slowly transfer the powder using the grounded spatula. Keep the source bottle and the receiving vial as close together as possible to minimize the vertical drop, which prevents dust plumes.

  • Solubilization: If adding DMSO or DMF, switch from nitrile to butyl rubber gloves before handling the solvent [3]. Add the solvent slowly down the side of the vial to prevent powder kick-up. Cap immediately and vortex.

Workflow B: Chemical Spill Decontamination Protocol

Objective: Safely neutralize the carboxylic acid moiety without triggering an exothermic runaway reaction.

  • Containment: Immediately halt work. If the spill is a dry powder, do NOT sweep it, as this will aerosolize the compound.

  • Neutralization Strategy: Do not use strong bases (like NaOH) to neutralize the acid, as this generates excessive heat. Instead, prepare a 5-10% aqueous Sodium Bicarbonate (

    
    ) solution.
    
  • Application: Gently spray or pour the

    
     solution over the spill. You will observe mild effervescence (bubbling). This 
    
    
    
    release is a self-validating visual indicator that the carboxylic acid is being successfully neutralized into a safer sodium salt.
  • Mechanical Removal: Once bubbling ceases, absorb the liquid with inert chemical spill pads.

  • Secondary Wash: Wipe the area with soap and water, followed by a 70% ethanol wipe to remove any residual organic salts.

Process Visualization

The following diagram maps the logical progression from storage through operational handling, incorporating the decision tree for emergency spill response.

G Start Material Storage (Desiccated, Inert Gas) Setup Engineering Controls (Fume Hood / BSC Setup) Start->Setup PPE Don Target-Specific PPE (See Matrix) Setup->PPE Handle Powder Weighing & Solvent Transfer PPE->Handle Spill Spill or Exposure Event? Handle->Spill Decon Alkaline Decontamination (10% NaHCO3) Spill->Decon Yes Process Assay Processing & Chemical Synthesis Spill->Process No Waste Hazardous Waste Consolidation Decon->Waste Process->Waste

Figure 1: Operational workflow and spill response logic for 2-Cyanopyrimidine-4-carboxylic acid.

Waste Disposal & Logistics Plan

Improper disposal of cyano-derivatives can lead to severe regulatory and environmental repercussions [4].

  • Solid Waste: Any bench pads, empty vials, or nitrile gloves contaminated with the dry powder must be placed in a puncture-resistant, biohazard-style bag specifically designated for Halogen-Free Organic Solid Waste .

  • Liquid Waste (Aqueous): Neutralized spill waste (from the

    
     protocol) should be collected in a carboy labeled as Aqueous Basic Waste . Ensure the carboy is vented, as residual carbonate may continue to off-gas 
    
    
    
    .
  • Liquid Waste (Solvent): Solutions of the compound in DMSO/DMF must be segregated into Non-Halogenated Organic Solvent Waste . Never mix this with acidic waste streams, as strong acids can hydrolyze the cyano group, potentially releasing toxic hydrogen cyanide (HCN) gas.

References

  • Personal Protective Equipment - Overview and Standards (1910.132) - Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Nitrile Gloves Chemical Resistance: Permeation Rates and Breakthrough - WellBefore. Available at: [Link]

  • How to Manage Chemical Hazards Effectively: Hierarchy of Controls - OSHA Outreach Courses. Available at: [Link]

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